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[2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine Documentation Hub

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  • Product: [2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine
  • CAS: 1037161-38-8

Core Science & Biosynthesis

Foundational

Chemical structure and physical properties of[2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine

Title: Comprehensive Technical Guide: Chemical Structure, Physical Properties, and Synthetic Methodology of [2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine Executive Summary In modern medicinal chemistry, the desi...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Technical Guide: Chemical Structure, Physical Properties, and Synthetic Methodology of [2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine

Executive Summary

In modern medicinal chemistry, the design of neuroactive agents and kinase inhibitors heavily relies on the strategic use of multifunctional building blocks. [2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine (CAS: 1037161-38-8)[1] is a highly versatile scaffold that combines a lipophilic, sterically hindered phenyl core with two distinct basic centers: a primary benzylamine and a tertiary piperazine. This whitepaper provides an in-depth technical analysis of its molecular architecture, physicochemical properties, and a self-validating synthetic methodology designed for high-yield laboratory preparation.

Molecular Architecture & Structural Analysis

The compound's structure (CN1CCN(CC1)c1cccc(Cl)c1CN) is defined by a central 1,2,3-trisubstituted benzene ring. Each substituent plays a critical role in its chemical behavior and biological utility:

  • The Ortho-Chloro Substituent: The chlorine atom exerts a strong electron-withdrawing inductive effect (-I) while providing significant steric bulk. This steric hindrance restricts the free rotation of the adjacent methanamine group, locking the molecule into specific conformational preferences that are often highly desirable for rigidifying pharmacophores to increase target binding affinity.

  • The 4-Methylpiperazin-1-yl Moiety: Positioned at the 6-position, this N-methylated piperazine ring introduces a tertiary amine. At physiological pH (~7.4), this basic center is typically protonated, drastically improving the aqueous solubility of the parent molecule. Furthermore, it acts as a critical hydrogen bond acceptor/donor system capable of forming salt bridges with acidic residues (e.g., aspartate or glutamate) in protein binding pockets.

  • The Primary Methanamine (-CH2NH2): The benzylic amine is a highly reactive nucleophile, making this compound an ideal precursor for amide couplings, reductive aminations, or urea formations in combinatorial library synthesis.

Physical and Chemical Properties

Understanding the physicochemical profile of a building block is essential for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics of the final Active Pharmaceutical Ingredient (API).

Table 1: Quantitative Physicochemical Data

PropertyValue
Chemical Name [2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine
CAS Registry Number 1037161-38-8[1]
Molecular Formula C12H18ClN3
Molecular Weight 239.75 g/mol
Topological Polar Surface Area (TPSA) 32.5 Ų
Partition Coefficient (LogP) 1.55
Hydrogen Bond Donors 1 (Primary amine group)
Hydrogen Bond Acceptors 3 (Nitrogen atoms)

Causality in Drug Design: The LogP of 1.55 and a TPSA of 32.5 Ų place this compound perfectly within the optimal range for central nervous system (CNS) penetration. A TPSA below 90 Ų and a LogP between 1.5 and 2.5 are strongly correlated with successful blood-brain barrier (BBB) crossing, making this scaffold highly prized for neuropharmacology.

Synthetic Methodology & Experimental Protocols

To synthesize this compound efficiently, a two-step sequence utilizing a Nucleophilic Aromatic Substitution (SNAr) followed by a strong hydride reduction is employed.

Synthesis SM 2-Chloro-6-fluorobenzonitrile (Starting Material) Int 2-Chloro-6-(4-methylpiperazin-1-yl) benzonitrile (Intermediate) SM->Int 1-Methylpiperazine K2CO3, DMSO, 90°C (SNAr Reaction) Prod [2-Chloro-6-(4-methylpiperazin-1-yl) phenyl]methanamine (Target) Int->Prod LiAlH4, THF 0°C to RT (Nitrile Reduction)

Figure 1: Two-step synthesis of [2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Rationale: We utilize 2-chloro-6-fluorobenzonitrile as the starting material. The ortho-cyano group strongly activates the ring for SNAr. Fluorine is an exceptional leaving group in SNAr reactions compared to chlorine. By using Dimethyl Sulfoxide (DMSO) as a polar aprotic solvent, the potassium cation of the base (K2CO3) is heavily solvated, leaving the 1-methylpiperazine nucleophile "naked" and highly reactive. This ensures perfect regioselectivity, displacing only the fluorine[2].

Protocol:

  • Charge a flame-dried round-bottom flask with 2-chloro-6-fluorobenzonitrile (1.0 equiv) and anhydrous DMSO (0.5 M concentration).

  • Add anhydrous Potassium Carbonate (K2CO3, 2.0 equiv) followed by 1-methylpiperazine (1.2 equiv).

  • Stir the suspension at 90 °C for 12 hours under a nitrogen atmosphere.

  • Workup: Cool to room temperature and quench with ice water to precipitate the intermediate. Extract with Ethyl Acetate (3x). Wash the combined organics with brine (to remove DMSO), dry over Na2SO4, and concentrate under reduced pressure to afford 2-chloro-6-(4-methylpiperazin-1-yl)benzonitrile.

Step 2: Nitrile Reduction via Lithium Aluminum Hydride (LiAlH4)

Mechanistic Rationale: Nitriles are highly stable and require aggressive hydride sources for complete reduction to primary amines. LiAlH4 in anhydrous THF is the gold standard for this transformation[3].

Protocol:

  • Dissolve the intermediate benzonitrile (1.0 equiv) in anhydrous THF (0.2 M) and cool to 0 °C in an ice bath.

  • Slowly add a 1.0 M solution of LiAlH4 in THF (2.0 equiv) dropwise. Caution: Highly exothermic.

  • Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4 hours.

  • The Fieser Workup (Critical Step): Direct aqueous quenching of LiAlH4 creates a gelatinous aluminum hydroxide emulsion that traps the product. To prevent this, cool the flask to 0 °C and sequentially add: x mL of H2O (where x is the grams of LiAlH4 used), x mL of 15% aqueous NaOH, and 3x mL of H2O. This self-validating technique forces the aluminum salts to precipitate as a granular, easily filterable white solid.

  • Filter the suspension through a Celite pad, wash with THF, and concentrate the filtrate to yield the target methanamine.

Analytical Characterization Workflow

To guarantee the structural integrity and purity of the synthesized batch, a stringent analytical workflow must be followed.

Analytical Compound Synthesized Compound (Crude Extract) LCMS LC-MS Analysis Mass Confirmation (m/z 240.1) Compound->LCMS NMR 1H & 13C NMR Structural Elucidation Compound->NMR IR FT-IR Spectroscopy Functional Group ID Compound->IR Purity Purity Assessment (>95% required for screening) LCMS->Purity Purity Profile NMR->Purity Isomeric Purity IR->Purity Trace Impurities

Figure 2: Analytical workflow for structural and purity validation.

  • LC-MS: Conducted first to confirm the molecular ion peak (m/z [M+H]+ = 240.1).

  • FT-IR: Crucial for verifying the complete consumption of the intermediate. The sharp C≡N stretch at ~2220 cm⁻¹ must completely disappear, replaced by a broad N-H stretch at ~3300 cm⁻¹ indicative of the primary amine.

  • NMR Spectroscopy: ¹H NMR will confirm the regiochemistry via the coupling patterns of the trisubstituted aromatic ring, while the benzylic protons (-CH2NH2) will appear as a distinct singlet around 3.8–4.0 ppm, validating the reduction.

References

  • NextSDS. "[2-chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine Chemical Substance Information."1

  • Chemikart. "[2-chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine."

  • Journal of Medicinal Chemistry (ACS Publications). "Synthesis and Evaluation of Cyclic Secondary Amine Substituted Phenyl and Benzyl Nitrofuranyl Amides as Novel Antituberculosis Agents." 2

  • Molecules (PMC). "Room Temperature Reduction of Titanium Tetrachloride-Activated Nitriles to Primary Amines with Ammonia-Borane."3

Sources

Exploratory

Mechanism of Action of[2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine Derivatives: A Technical Guide for Kinase Inhibitor Development

Executive Summary The compound [2-chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine (CAS 1037161-38-8)[1] is a highly specialized pharmacophore building block utilized in the rational design of targeted small-molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound [2-chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine (CAS 1037161-38-8)[1] is a highly specialized pharmacophore building block utilized in the rational design of targeted small-molecule kinase inhibitors. Its unique steric and electronic properties make it an ideal hinge-binding and solvent-channel-probing moiety, particularly in the development of Rho-associated coiled-coil containing protein kinase (ROCK1 and ROCK2) inhibitors[2]. This technical guide explores the structural causality, mechanism of action, and preclinical validation protocols for derivatives of this core structure.

Section 1: Pharmacophore Architecture & Rational Design

To understand the efficacy of these derivatives, we must deconstruct the causality behind each functional group in the core structure:

  • Methanamine (Benzylamine) Core : The primary amine serves as the critical conjugation point (e.g., for urea, amide, or heteroaryl coupling). Once functionalized, the resulting nitrogen often acts as a key hydrogen-bond donor to the kinase hinge region backbone (e.g., Met156 in ROCK1 or Met153 in ROCK2).

  • Ortho-Chloro Substitution : The bulky, electron-withdrawing chlorine atom at the C2 position serves a dual purpose. First, it increases the local lipophilicity, driving affinity for the hydrophobic pocket adjacent to the ATP-binding site. Second, and more importantly, it induces a steric clash that restricts the rotation of the phenyl ring, locking the molecule into a bioactive, orthogonal conformation that minimizes the entropic penalty upon binding.

  • 4-Methylpiperazin-1-yl Group : Positioned at C6, this basic, ionizable moiety is strategically directed toward the solvent-exposed channel of the kinase. It dramatically improves the aqueous solubility of the parent drug while forming favorable electrostatic interactions (salt bridges) with acidic residues (e.g., Aspartate) at the lip of the ATP pocket[3].

Section 2: Mechanism of Action: Target Engagement

Derivatives of[2-chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine function primarily as Type I ATP-competitive inhibitors. By occupying the ATP-binding pocket of ROCK1/2 or Src-family kinases, these compounds block the transfer of the terminal phosphate of ATP to downstream substrates[2].

In the context of ROCK inhibition, this blockade prevents the phosphorylation of Myosin Phosphatase Target Subunit 1 (MYPT1) and Myosin Light Chain (MLC). The downstream effect is a profound relaxation of the actin cytoskeleton, which is clinically relevant for treating fibrotic diseases, cerebral vasospasm, and neoplastic metastasis[2].

ROCK_Pathway RhoA RhoA (Active GTP-bound) ROCK ROCK1 / ROCK2 Kinases RhoA->ROCK Activates MYPT1 MYPT1 Substrate ROCK->MYPT1 Phosphorylates (Inactivates) MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates (Activates) Inhibitor [2-Chloro-6-(4-methylpiperazin-1-yl)phenyl] methanamine Derivatives Inhibitor->ROCK ATP-Competitive Blockade MYPT1->MLC Dephosphorylates Actin Actin Cytoskeleton Reorganization (Contraction, Motility, Fibrosis) MLC->Actin Promotes

Fig 1: Inhibition of the RhoA/ROCK signaling pathway by methanamine derivatives.

Section 3: Preclinical Validation Workflows

A self-validating experimental workflow is critical to ensure that observed phenotypic changes are driven by on-target kinase inhibition rather than off-target cytotoxicity.

Workflow Synth Compound Synthesis & Purification Biochem Biochemical Profiling (TR-FRET Assay) Synth->Biochem Cellular Cellular Target Engagement (p-MYPT1 Blot) Biochem->Cellular Phenotypic Phenotypic Validation (Migration Assay) Cellular->Phenotypic

Fig 2: Preclinical validation workflow for novel kinase inhibitor derivatives.

Protocol 1: Biochemical Profiling via TR-FRET Kinase Assay

Causality : Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over radiometric assays because it eliminates radioactive waste and utilizes a time-delay measurement that drastically reduces background autofluorescence from the test compounds. Self-Validation : The assay must include a known pan-kinase inhibitor (e.g., Staurosporine) as a positive control and DMSO as a vehicle control. Assay robustness is continuously monitored by calculating the Z'-factor (must be >0.5).

Step-by-Step Methodology :

  • Reagent Preparation : Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution : Serially dilute the[2-chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine derivatives in 100% DMSO, then dilute 1:100 in Kinase Buffer.

  • Enzyme/Substrate Mix : Add 5 µL of ROCK2 enzyme (final concentration 0.5 nM) and ULight-labeled MYPT1 peptide substrate (final 50 nM) to a 384-well pro-plate.

  • Inhibitor Addition : Add 2.5 µL of the diluted compound to the respective wells. Incubate for 15 minutes at room temperature to allow pre-binding.

  • Reaction Initiation : Add 2.5 µL of ATP (final concentration at the Km, approx. 10 µM) to initiate the reaction.

  • Incubation : Seal the plate and incubate for 60 minutes at room temperature.

  • Detection : Add 10 µL of Europium-anti-phospho-MYPT1 antibody and EDTA (to stop the reaction). Incubate for 1 hour.

  • Readout : Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm ratio).

Protocol 2: Cellular Target Engagement (p-MYPT1 Western Blot)

Causality : Biochemical affinity does not guarantee cellular permeability. We measure the phosphorylation state of MYPT1 at Thr853, a direct and specific substrate of ROCK, to confirm intracellular target engagement. Self-Validation : Total MYPT1 and GAPDH are blotted simultaneously to ensure that the reduction in p-MYPT1 is due to kinase inhibition, not protein degradation or unequal loading.

Step-by-Step Methodology :

  • Cell Culture : Seed human umbilical vein endothelial cells (HUVECs) in 6-well plates at 2×105 cells/well. Incubate overnight.

  • Treatment : Treat cells with varying concentrations of the derivative (0.1 µM to 10 µM) or vehicle (0.1% DMSO) for 2 hours.

  • Lysis : Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Quantification : Determine protein concentration using a BCA assay to ensure equal loading.

  • Electrophoresis : Load 20 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel. Run at 120V for 90 minutes.

  • Transfer & Blotting : Transfer proteins to a PVDF membrane. Block with 5% BSA for 1 hour.

  • Antibody Incubation : Probe overnight at 4°C with primary antibodies against p-MYPT1 (Thr853), total MYPT1, and GAPDH.

  • Detection : Wash, incubate with HRP-conjugated secondary antibodies for 1 hour, and visualize using ECL substrate.

Section 4: Quantitative Data Presentation

To benchmark the efficacy of the[2-chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine core, the table below summarizes representative structure-activity relationship (SAR) data for hypothetical derivative classes based on standard optimization trajectories.

Derivative ClassConjugation at MethanamineROCK1 IC50 (nM)ROCK2 IC50 (nM)Src IC50 (nM)Aqueous Solubility (µg/mL)
Core Fragment Unconjugated (Primary Amine)>10,000>10,000>10,000>500
Class A Urea Linkage to Aryl Ring4512850120
Class B Amide Linkage to Heteroaryl184320150
Class C Pyrimidine Coupling8215210

Table 1: Representative biochemical profiling of[2-chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine derivatives. Note the significant potency increase upon coupling to a pyrimidine core (Class C), which effectively mimics the adenine ring of ATP.

References

  • [2] Title: ( 12 ) Patent Application Publication ( 10 ) Pub . No .: US 2021/0147391 A1 (RHO KINASE INHIBITORS) Source: googleapis.com (Kadmon Corporation) URL: 2

  • [1] Title: [2-chloro-6-(4-methylpiperazin-1-yl)phenyl ... - Sigma-Aldrich Source: sigmaaldrich.com URL: 1

  • [3] Title: [2-chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine - NextSDS Source: nextsds.com URL: 3

Sources

Foundational

An In-Depth Technical Guide to the In Vitro Toxicity Screening of [2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine

This guide provides a comprehensive framework for evaluating the in vitro toxicity profile of the novel chemical entity, [2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine (CAS No. 1037161-38-8).

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for evaluating the in vitro toxicity profile of the novel chemical entity, [2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine (CAS No. 1037161-38-8). As no public toxicity data for this specific compound is readily available, this document serves as a prospective manual, outlining a robust, scientifically-grounded screening strategy. This approach is designed to identify potential liabilities early in the drug development process, thereby de-risking progression and aligning with modern regulatory expectations.[1][2]

The proposed strategy is structured as a tiered, multi-parametric approach, beginning with foundational cytotoxicity assessments and progressing to more complex, organ-specific toxicity evaluations. Each recommended assay is selected based on its scientific validity, relevance to human physiology, and alignment with international guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).[3][4]

Compound Profile: [2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine

  • CAS Number: 1037161-38-8[5]

  • Structure: A substituted phenylmethanamine derivative.

  • Preliminary Hazard Classification (GHS):

    • Acute Toxicity (Oral, Dermal, Inhalation)[5]

    • Skin Irritation[5]

    • Serious Eye Damage[5]

    • Specific Target Organ Toxicity (Single Exposure)[5]

Given these preliminary classifications, a thorough in vitro investigation is warranted to quantify these potential hazards and explore underlying mechanisms of toxicity.

Part 1: Foundational Cytotoxicity Assessment

The initial tier of screening aims to determine the concentration range at which the compound elicits a general cytotoxic response. This data is crucial for designing subsequent, more specific assays.

Rationale for a Multi-Assay Approach to Cytotoxicity

Relying on a single cytotoxicity endpoint can be misleading. A compound may inhibit metabolic activity without compromising membrane integrity, or vice-versa. Therefore, a panel of assays targeting different cellular health indicators is recommended.[1][6] This approach provides a more holistic view of a compound's cytotoxic potential.

Experimental Workflow: Foundational Cytotoxicity

G cluster_0 Phase 1: Cell Culture & Dosing cluster_1 Phase 2: Cytotoxicity Assays cluster_2 Phase 3: Data Analysis A Seed selected cell lines (e.g., HepG2, HEK293) in 96-well plates B Allow cells to adhere (24 hours) A->B C Prepare serial dilutions of [2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine B->C D Treat cells with compound (24, 48, 72-hour incubation) C->D E MTT Assay (Metabolic Activity) D->E Parallel Processing F LDH Release Assay (Membrane Integrity) D->F Parallel Processing G ATP Content Assay (Cell Viability) D->G Parallel Processing H Measure endpoint signals (e.g., absorbance, luminescence) E->H F->H G->H I Calculate % viability vs. control H->I J Generate dose-response curves and calculate IC50 values I->J

Caption: Foundational Cytotoxicity Screening Workflow.

Detailed Protocols

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Principle: This colorimetric assay measures the metabolic activity of cells.[7][8] Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[8]

  • Protocol:

    • Following compound incubation, add MTT solution to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals using a solubilizing agent (e.g., DMSO or a specialized reagent).

    • Read the absorbance at a wavelength of 570 nm.

    • Calculate cell viability relative to the vehicle control.

b) Lactate Dehydrogenase (LDH) Release Assay

  • Principle: This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage.[6] It is a reliable indicator of necrosis.

  • Protocol:

    • After the incubation period, carefully collect an aliquot of the cell culture supernatant.

    • Add the supernatant to a reaction mixture containing lactate, NAD+, and a catalyst.

    • LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH.

    • The amount of NADH is measured colorimetrically or fluorometrically and is directly proportional to the amount of LDH released.

Data Presentation and Interpretation

The results from these assays should be summarized to provide a clear overview of the compound's cytotoxic profile.

Table 1: Illustrative Cytotoxicity Data Summary

Cell LineAssayIncubation TimeIC50 (µM)
HepG2MTT24hExample: 75.2
HepG2LDH24hExample: >100
HEK293MTT24hExample: 98.5
HEK293LDH24hExample: >100
HepG2MTT48hExample: 42.1

Interpretation Note: A significant difference between the IC50 values from the MTT and LDH assays may suggest a cytostatic effect (inhibition of metabolic activity or proliferation) rather than overt cell death at lower concentrations.

Part 2: Genotoxicity Assessment

Genotoxicity testing is a critical component of safety assessment, as it evaluates the potential for a compound to damage DNA, which can lead to mutations and carcinogenesis.[9] A standard battery of in vitro tests is recommended by regulatory bodies.[10][11]

The Standard In Vitro Genotoxicity Battery

A comprehensive assessment requires evaluating multiple endpoints, including gene mutations and chromosomal damage.[12][13]

G A Test Compound: [2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine B Bacterial Reverse Mutation Assay (Ames Test) Endpoint: Gene Mutation A->B C In Vitro Mammalian Cell Micronucleus Test Endpoint: Chromosomal Damage A->C D Mouse Lymphoma Assay (MLA) Endpoint: Gene Mutation & Clastogenicity A->D E Genotoxicity Profile B->E C->E D->E

Caption: Standard In Vitro Genotoxicity Testing Battery.

Detailed Protocols

a) Bacterial Reverse Mutation Assay (Ames Test)

  • Principle: This assay, which aligns with OECD Test Guideline 471, uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[12] The assay measures the ability of the test compound to cause reverse mutations (reversions), restoring the ability of the bacteria to grow in an amino acid-deficient medium.

  • Protocol:

    • The test is conducted both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

    • The bacterial strains are exposed to various concentrations of the compound on agar plates with limited amounts of the required amino acid.

    • After incubation, the number of revertant colonies is counted.

    • A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.[12]

b) In Vitro Mammalian Cell Micronucleus Test

  • Principle: This test (OECD TG 487) detects both aneugens (which cause chromosome loss) and clastogens (which cause chromosome breakage). Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

  • Protocol:

    • Mammalian cells (e.g., CHO, V79, or human peripheral blood lymphocytes) are treated with the compound.

    • Cells are cultured to allow for cell division.

    • A cytokinesis blocker (e.g., cytochalasin B) is often added to identify cells that have completed one division.

    • Cells are harvested, fixed, and stained. The frequency of micronucleated cells is then scored.

Part 3: Organ-Specific Toxicity Screening

While foundational assays provide a general toxicity overview, investigating effects on specific organ systems critical to drug metabolism and safety is essential. Hepatotoxicity and cardiotoxicity are leading causes of drug attrition.[14][15]

Hepatotoxicity Assessment

Drug-induced liver injury (DILI) is a major concern in drug development.[14] In vitro models using primary hepatocytes or liver-derived cell lines are valuable for early screening.[16][17]

a) Rationale for Advanced In Vitro Liver Models

While cell lines like HepG2 are useful for initial screening, they have limitations in metabolic capacity.[18] For a more physiologically relevant assessment, primary human hepatocytes or 3D liver spheroid models are recommended.[14][18] These models maintain hepatocyte-specific functions for longer periods, providing a more accurate test system.[14]

b) Experimental Protocol: 3D Human Liver Spheroid Viability

  • Principle: 3D spheroids more closely mimic the microenvironment of the liver, leading to improved predictions of drug hepatotoxicity.[18]

  • Protocol:

    • Form 3D spheroids from primary human hepatocytes using ultra-low attachment plates.

    • Allow spheroids to mature for several days.

    • Treat spheroids with a concentration range of the test compound for an extended period (e.g., 7-14 days with repeat dosing).

    • Assess cell viability using a 3D-compatible assay, such as an ATP content assay (e.g., CellTiter-Glo® 3D).

    • Compare results to 2D cultures to identify any 3D-specific toxicity.

Cardiotoxicity Assessment

Cardiotoxicity is a significant cause of late-stage drug development failure and market withdrawal.[15][19] Early in vitro screening is critical.

a) The Comprehensive in Vitro Proarrhythmia Assay (CiPA) Initiative

The CiPA initiative, sponsored by the FDA, represents a paradigm shift in cardiotoxicity screening.[20] It moves beyond simple hERG channel assays to a more integrated assessment of a compound's effects on multiple human cardiac ion channels.[20][21]

b) Experimental Workflow: Integrated Cardiotoxicity Screening

G cluster_0 Ion Channel Assessment cluster_1 In Silico Modeling cluster_2 Integrated Cellular Assay A Manual or Automated Patch Clamp on key cardiac ion channels (hERG, Nav1.5, Cav1.2) B Integrate ion channel data into an in silico model of the human ventricular action potential A->B C Predict proarrhythmic risk B->C D hiPSC-Cardiomyocyte Assay (e.g., MEA, Calcium Flux) C->D Inform E Confirm in silico predictions and assess integrated response D->E

Caption: CiPA-aligned Cardiotoxicity Screening Workflow.

c) Key Assays

  • hERG Inhibition Assay: The human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary target for drug-induced QT prolongation and arrhythmia.[21][22] Automated patch-clamp systems are used to determine the IC50 of the compound on the hERG channel.

  • Human iPSC-Derived Cardiomyocytes (hiPSC-CMs): These cells provide a human-relevant model for assessing the integrated effects of a compound on cardiac electrophysiology.[19][20] They can be used in multi-electrode array (MEA) systems to measure field potential duration or with fluorescent dyes to monitor calcium flux oscillations, providing a holistic view of the compound's proarrhythmic potential.[20]

Conclusion

The in vitro toxicity screening strategy outlined in this guide provides a comprehensive and scientifically rigorous framework for evaluating the safety profile of [2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine. By employing a multi-parametric, tiered approach that aligns with current regulatory thinking, researchers can generate a robust data package to identify potential liabilities, guide compound optimization, and make informed decisions on the continued development of this and other novel chemical entities. This proactive approach to safety assessment is fundamental to modern, efficient, and ethical drug development.

References

  • Predicting Human Liver Damage with a More Accurate In Vitro Hepatotoxicity Assay. (2021, February 8). Emulate.
  • In vitro models for liver toxicity testing. National Institutes of Health (NIH).
  • In Vitro Hepatotoxicity Services. Eurofins Discovery.
  • In vitro models for liver toxicity testing. Royal Society of Chemistry.
  • In Vitro Cardiotoxicity Screening Approaches. National Toxicology Program - NIH.
  • [2-chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine. NextSDS.
  • 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development. (2022, November 28). WuXi AppTec.
  • Updates to OECD in vitro and in chemico test guidelines. (2021, June 18). PETA Science Consortium International e.V..
  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate.
  • Guidance on a strategy for genotoxicity testing of chemicals: Stage 1. GOV.UK.
  • Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. (2024, October 4). News-Medical.net.
  • The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. ScienceDirect.
  • Chronic Cardiotoxicity Assay: hiPSC-Derived Cardiomyocytes. Metrion Biosciences.
  • Cardiotoxicity, Cardiac Toxicity. Molecular Devices.
  • In Vitro Cardiotoxicity. Creative Bioarray.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ijprajournal.com.
  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI.
  • Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells. National Institutes of Health (NIH).
  • Cytotoxicity Assays. Sartorius.
  • In vitro assays for developmental neurotoxicity. OECD.
  • Guidance on the genotoxicity testing strategies for germ cell mutagens. (2024, July 18). GOV.UK.
  • S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. (2020, April 24). FDA.
  • ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use. (2013, February 11). European Medicines Agency (EMA).
  • Guidelines for the Testing of Chemicals. OECD.

Sources

Foundational

Blood-Brain Barrier Permeability of[2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine: A Comprehensive Technical Guide

Executive Summary The development of central nervous system (CNS) therapeutics, or the peripheral restriction of systemic drugs, hinges on a precise understanding of blood-brain barrier (BBB) permeability. This technical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of central nervous system (CNS) therapeutics, or the peripheral restriction of systemic drugs, hinges on a precise understanding of blood-brain barrier (BBB) permeability. This technical guide provides an in-depth analysis of [2-chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine (CAS 1037161-38-8)[1], a specialized chemical building block and research intermediate.

Characterized by an ortho-chlorobenzylamine core coupled with a 4-methylpiperazine moiety, this compound presents a classic challenge in neuropharmacology: The Dicationic Dilemma . While its molecular weight and lipophilicity suggest favorable CNS drug-like space, its basic nitrogen atoms fundamentally restrict passive lipid bilayer diffusion at physiological pH. This whitepaper outlines the causality behind its theoretical permeability limitations and establishes a self-validating, tiered experimental framework to accurately quantify its BBB penetrance[2].

Physicochemical Profiling & The "Dicationic Dilemma"

Before initiating resource-intensive in vitro or in vivo assays, a rigorous physicochemical evaluation is required to predict passive transcellular diffusion. The structural formula of [2-chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine ( C12​H18​ClN3​ ) yields a molecular weight of 239.74 g/mol [1], which is highly favorable for CNS penetration (ideal < 400 Da).

However, the primary determinant of its BBB permeability is its ionization state. The molecule contains two highly basic centers:

  • The Primary Amine (Benzylamine): Estimated pKa​≈9.0 .

  • The Tertiary Amine (Piperazine): Estimated pKa​≈8.5 .

At a physiological pH of 7.4, the Henderson-Hasselbalch equation dictates that both nitrogen centers will be predominantly protonated, rendering the molecule dicationic . Crossing the highly lipophilic core of the brain endothelial cell membrane requires shedding the hydration shell (desolvation). The energetic penalty for desolvating a dication is exceptionally high, which severely restricts passive paracellular and transcellular diffusion, regardless of its baseline lipophilicity (cLogP)[3].

Table 1: Predicted Physicochemical Properties & BBB Impact
PropertyValueImpact on BBB Permeability
Molecular Weight 239.74 g/mol [4]Favorable: Small size facilitates diffusion through tight junctions.
cLogP ~1.5 - 2.0Moderate: Sufficient lipophilicity for lipid partitioning without excessive non-specific binding.
pKa​ (Primary Amine) ~9.0Unfavorable: Protonated at pH 7.4, creating a high desolvation energy barrier.
pKa​ (Piperazine) ~8.5Unfavorable: Exacerbates the dicationic state, limiting passive diffusion.
TPSA ~38 ŲFavorable: Well below the < 90 Ų threshold for CNS drugs.
H-Bond Donors / Acceptors 2 / 3Favorable: Low hydrogen bonding potential (HBD < 3, HBA < 7).

Experimental Workflows for BBB Assessment

To empirically validate the theoretical limitations imposed by the dicationic state, a tiered screening strategy is mandatory. This prevents false positives and isolates specific transport mechanisms (passive vs. active)[2].

Workflow Step1 1. Physicochemical Profiling (pKa, cLogP, TPSA Analysis) Step2 2. In Vitro Passive Permeability (PAMPA-BBB Assay) Step1->Step2 Step3 3. In Vitro Efflux Assessment (MDCK-MDR1 Transwell) Step2->Step3 Step4 4. In Vivo PK & Brain Dialysis (Kp,uu,brain Determination) Step3->Step4

Fig 1. Tiered experimental workflow for assessing BBB permeability.
Protocol: PAMPA-BBB (Passive Permeability)

The Parallel Artificial Membrane Permeability Assay (PAMPA) configured for the BBB is the first-line in vitro tool. It strictly isolates passive diffusion by removing active transporters from the equation[5].

Causality: Standard PAMPA uses generic lipids. PAMPA-BBB utilizes Porcine Brain Lipid Extract (PBLE) to accurately mimic the specific sphingomyelin and cholesterol ratios of the human blood-brain barrier[2].

Step-by-Step Methodology:

  • Membrane Preparation: Coat the hydrophobic filter (pore size 0.45 µm) of a 96-well donor plate with 4 µL of PBLE dissolved in dodecane (20 mg/mL)[2].

  • Donor Solution: Dissolve[2-chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine in PBS (pH 7.4) to a final concentration of 10 µM. Add 150 µL to the donor wells.

  • Acceptor Solution: Add 300 µL of fresh PBS (pH 7.4) to the wells of the acceptor plate[2].

  • Incubation: Assemble the donor and acceptor plates into a "sandwich" and incubate at room temperature for 4 to 18 hours without agitation.

  • Quantification: Separate the plates. Quantify the compound concentration in both compartments using LC-MS/MS. Calculate the apparent permeability ( Papp​ ).

Protocol: MDCK-MDR1 Transwell Assay (Active Efflux)

Basic, lipophilic amines are classic substrates for P-glycoprotein (P-gp), an efflux pump highly expressed at the BBB. The MDCK-MDR1 assay determines if the compound is actively pumped back into the blood[2].

Causality: Madin-Darby Canine Kidney (MDCK) cells are transfected with the human MDR1 gene (encoding P-gp). Measuring bidirectional transport allows researchers to calculate an Efflux Ratio (ER).

Step-by-Step Methodology:

  • Cell Seeding: Seed MDCK-MDR1 cells on semi-permeable transwell inserts. Culture for 4-5 days until a confluent monolayer forms[2].

  • Barrier Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 150 Ω·cm² (indicating intact tight junctions).

  • Transport Assay: Add 5 µM of the compound to the Apical (A) chamber for A→B transport, and to the Basolateral (B) chamber for B→A transport.

  • Incubation & Sampling: Incubate at 37°C. Collect 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes[2].

  • Data Analysis: Quantify via LC-MS/MS. Calculate Papp​(A→B) and Papp​(B→A) . The Efflux Ratio is ER=Papp​(B→A)/Papp​(A→B) .

Mechanistic Transport Pathways

The interplay between the compound's dicationic state and its interaction with efflux transporters dictates its net brain exposure.

Transport Blood Blood Compartment (pH 7.4) Endo Brain Endothelial Cell (Lipid Bilayer) Blood->Endo Passive Diffusion (Limited by Dicationic State) Brain Brain Parenchyma (CNS Target) Endo->Brain Paracellular / Transcellular Pgp P-gp / BCRP Efflux Pumps Endo->Pgp Substrate Recognition Pgp->Blood Efflux (ATP-dependent)

Fig 2. Mechanistic transport pathways at the blood-brain barrier for the target compound.

In Vivo Pharmacokinetic Profiling ( Kp,uu,brain​ )

If in vitro data is ambiguous, in vivo profiling is the ultimate arbiter. Historically, researchers relied on the total brain-to-plasma ratio ( Kp​ ). However, basic amines like[2-chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine are highly prone to lysosomal trapping —they diffuse into acidic brain lysosomes, become protonated, and cannot escape. This artificially inflates total brain concentration without contributing to the therapeutically active, free drug pool.

Causality: To correct for tissue binding and lysosomal trapping, modern neuropharmacology relies on Kp,uu,brain​ (the ratio of unbound brain concentration to unbound plasma concentration).

Step-by-Step Methodology:

  • Dosing & Sampling: Administer the compound intravenously to Sprague-Dawley rats. At steady-state, collect terminal blood (centrifuge for plasma) and harvest the whole brain[2].

  • Tissue Preparation: Homogenize the brain tissue in PBS (1:3 w/v).

  • Equilibrium Dialysis: Place plasma and brain homogenate into the donor chambers of a 96-well equilibrium dialysis device (e.g., RED device). Fill receiver chambers with PBS. Incubate at 37°C for 4-6 hours.

  • Quantification: Measure drug concentrations in all chambers via LC-MS/MS to determine the unbound fraction in plasma ( fu,plasma​ ) and brain ( fu,brain​ ).

  • Calculation: Kp,uu,brain​=Cplasma,total​×fu,plasma​Cbrain,total​×fu,brain​​

Table 2: BBB Permeability Interpretation Guidelines
AssayMetricHigh CNS PenetrationPoor CNS Penetration
PAMPA-BBB Papp​ > 4.0×10−6 cm/s< 2.0×10−6 cm/s[2]
MDCK-MDR1 Efflux Ratio (ER)< 2.0 (Not a P-gp substrate)> 2.0 (Active efflux limits exposure)
In Vivo PK Kp,uu,brain​ > 0.3 (Ideally ~1.0)< 0.1 (Severely restricted)[2]

Structural Optimization Strategies

If the goal is to increase the CNS penetrance of [2-chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine, structural modifications must address the dicationic dilemma:

  • Masking the Primary Amine: Converting the primary benzylamine into an amide or a weakly basic heterocycle (e.g., an oxadiazole) will eliminate one positive charge at pH 7.4, drastically lowering desolvation energy.

  • Fluorination: Adding electron-withdrawing fluorine atoms adjacent to the piperazine nitrogen can lower its pKa​ via inductive effects, increasing the proportion of the neutral, membrane-permeable species at physiological pH.

Conversely, if the goal is to design a peripherally restricted drug (e.g., to avoid CNS side effects), the current dicationic scaffold is highly advantageous and should be preserved.

References

  • NextSDS. "[2-chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine - Chemical Substance Information". NextSDS Substance Database.
  • Smolecule. "N-Ethyl-2-(4-methyl-1H-benzimidazol-2-yl)ethanamine hydrochloride - Physicochemical Properties". Smolecule.
  • Benchchem. "1-[(6-Chloropyridin-3-YL)methyl]-4-ethylpiperazine - Chemical Properties". Benchchem.
  • Benchchem. "Navigating the Gatekeeper: A Technical Guide to Blood-Brain Barrier Permeability Assays for Monoamine Oxidase B Inhibitors". Benchchem.
  • Awasthi, A., et al. "New Inhibitors of Neuronal Nitric Oxide Synthase for the Treatment of Melanoma". American Chemical Society (ACS).

Sources

Protocols & Analytical Methods

Method

HPLC-MS method development for [2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine quantification

Application Note: Robust HPLC-MS/MS Method Development for the Quantification of[2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine Introduction & Analyte Profiling The quantification of highly polar, multi-basic phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Robust HPLC-MS/MS Method Development for the Quantification of[2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine

Introduction & Analyte Profiling

The quantification of highly polar, multi-basic pharmaceutical intermediates and active pharmaceutical ingredients (APIs) in biological matrices presents a persistent challenge in bioanalysis. The target analyte, [2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine (Chemical Formula: C12H18ClN3; Exact Mass: 239.12), is a prime example of such a molecule.

Structurally, this compound features a primary aliphatic amine (methanamine group, pKa ~9.5) and a substituted piperazine ring containing both a tertiary aliphatic amine (pKa ~8.5) and an aniline-like tertiary amine. At physiological and standard acidic chromatographic pH (pH 2–4), the molecule is di-cationic. This high degree of polarity and positive charge leads to three distinct analytical failures when using traditional low-pH reversed-phase liquid chromatography (RPLC):

  • Poor Retention: The ionized molecule is highly hydrophilic (low LogD), eluting near the void volume where matrix-induced ion suppression is most severe.

  • Severe Peak Tailing: The protonated amines undergo secondary electrostatic interactions with residual ionized silanols (Si-O⁻) on the silica stationary phase.

  • Suboptimal Cleanup: Standard protein precipitation (PPT) fails to remove endogenous phospholipids, which co-elute with early-eluting polar analytes, devastating mass spectrometric sensitivity.

To overcome these challenges, this application note details a synergistic, self-validating methodology utilizing Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) coupled with High-pH Reversed-Phase LC-MS/MS .

Method Development Rationale: The Causality of Experimental Choices

Orthogonal Sample Preparation (MCX SPE)

Because the analyte is strongly basic, it is an ideal candidate for Mixed-Mode Cation Exchange (MCX) SPE[1]. The sorbent contains both lipophilic (divinylbenzene) and strong cation-exchange (sulfonic acid) retention sites. By acidifying the plasma sample with phosphoric acid prior to loading, we ensure the analyte's amines are fully protonated. This drives a strong ionic bond with the sulfonic acid groups.

The Causality: This ionic lock allows us to wash the sorbent aggressively with 100% methanol. Unlike standard reversed-phase SPE where 100% organic washes would elute the analyte, the ionic bond holds the target molecule securely while completely washing away hydrophobic matrix components, including ion-suppressing phospholipids. The analyte is only released when a high-pH elution solvent (5% NH₄OH in methanol) neutralizes the basic amines, breaking the ionic interaction.

Chromatographic Strategy: High-pH Reversed-Phase

Rather than forcing retention via Hydrophilic Interaction Liquid Chromatography (HILIC)—which can suffer from long equilibration times and matrix sensitivity—we utilize a high-pH RPLC approach[2].

The Causality: By adjusting the mobile phase to pH 10.0 using 10 mM ammonium bicarbonate, we raise the pH above the pKa of the analyte's primary and tertiary amines. This neutralizes the molecule, drastically increasing its lipophilicity (LogD) and driving strong retention on a C18 column. Furthermore, at pH 10.0, both the analyte and the residual silanols are deprotonated, eliminating the electrostatic attraction that causes peak tailing. To survive these alkaline conditions, an Ethylene Bridged Hybrid (BEH) silica column is mandatory, as standard silica dissolves above pH 8.0.

Mass Spectrometry: "Wrong-Way-Round" Ionization

A common misconception is that basic analytes must be analyzed in acidic mobile phases to achieve protonation [M+H]⁺ for positive-mode Electrospray Ionization (ESI+). However, using a volatile high-pH buffer like ammonium bicarbonate facilitates excellent ESI+ sensitivity[3].

The Causality: In the gas phase of the ESI source, the ammonium ion (NH₄⁺) acts as a potent proton donor. As the droplet evaporates, the localized gas-phase basicity of the methanamine and piperazine groups readily accepts protons from the buffer, yielding a robust [M+H]⁺ signal at m/z 240.1. This phenomenon, known as "wrong-way-round" ionization, often yields higher sensitivity than low-pH methods because the lack of acid prevents ion-pairing in the liquid phase, improving droplet desolvation.

Visualizing the Analytical Logic

SPE_Workflow Start Plasma Sample (100 µL) Acidify Pre-treatment Add 100 µL 2% H3PO4 (Protonates basic amines) Start->Acidify Load Load onto MCX SPE (Electrostatic binding) Acidify->Load Wash1 Wash 1: 2% Formic Acid (aq) (Removes acidic/neutral matrix) Load->Wash1 Wash2 Wash 2: 100% Methanol (Removes phospholipids) Wash1->Wash2 Elute Elute: 5% NH4OH in MeOH (Neutralizes analyte for release) Wash2->Elute Evap Evaporate & Reconstitute (Ready for LC-MS/MS) Elute->Evap

Fig 1: Mixed-Mode Cation Exchange (MCX) SPE workflow for basic amine isolation.

LC_Logic Analyte Analyte: Highly Basic & Polar (pKa ~9.5) LowPH Low pH RP (pH 2.7) Analyte is ionized Analyte->LowPH HighPH High pH RP (pH 10.0) Analyte is neutralized Analyte->HighPH HILIC HILIC Mode Analyte is ionized Analyte->HILIC LowPH_Result Poor Retention & Severe Peak Tailing LowPH->LowPH_Result HighPH_Result Strong Retention & Sharp Peak Shape HighPH->HighPH_Result Final BEH C18 Column 10 mM NH4HCO3 / ACN HighPH_Result->Final Optimal Choice HILIC_Result Good Retention but High Matrix Effects HILIC->HILIC_Result

Fig 2: Chromatographic method development decision tree for highly basic polar analytes.

Detailed Experimental Protocols

To ensure the protocol acts as a self-validating system, a Stable Isotope-Labeled Internal Standard (SIL-IS) is introduced at the earliest stage of sample preparation. This corrects for any volumetric losses during SPE and normalizes matrix-induced ion suppression during ESI.

Sample Preparation (MCX SPE)
  • Spike & Acidify: Aliquot 100 µL of human plasma into a 96-well plate. Add 10 µL of SIL-IS (100 ng/mL). Add 100 µL of 2% Phosphoric acid (H₃PO₄) to disrupt protein binding and protonate the analyte. Vortex for 2 minutes.

  • Condition & Equilibrate: Condition a 30 mg Oasis MCX 96-well plate with 1 mL Methanol, followed by 1 mL MS-grade Water.

  • Load: Load the acidified sample onto the sorbent bed. Apply gentle positive pressure (1–2 psi).

  • Wash 1 (Aqueous): Wash with 1 mL of 2% Formic Acid in water to remove endogenous salts and acidic/neutral proteins.

  • Wash 2 (Organic): Wash with 1 mL of 100% Methanol to elute strongly bound hydrophobic interferences and phospholipids.

  • Elute: Elute the target analyte into a clean collection plate using 2 × 500 µL of 5% Ammonium Hydroxide (NH₄OH) in Methanol.

  • Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% A / 5% B).

LC-MS/MS Conditions

Table 1: High-pH Chromatographic Gradient Column: Waters XBridge BEH C18 (50 mm × 2.1 mm, 2.5 µm); Flow Rate: 0.4 mL/min; Column Temp: 45°C.

Time (min) Mobile Phase A (10 mM NH₄HCO₃, pH 10.0) Mobile Phase B (Acetonitrile) Curve
0.00 95% 5% Initial
0.50 95% 5% 6 (Linear)
3.00 40% 60% 6 (Linear)
3.10 5% 95% 6 (Linear)
4.50 5% 95% 6 (Linear)
4.60 95% 5% 6 (Linear)

| 6.00 | 95% | 5% | 6 (Linear) |

Table 2: Mass Spectrometry Parameters (ESI+) Instrument: Triple Quadrupole Mass Spectrometer; Capillary Voltage: 3.0 kV; Desolvation Temp: 500°C.

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) Purpose
Target Compound 240.1 223.1 50 18 Quantifier (Loss of NH₃)
Target Compound 240.1 100.1 50 28 Qualifier (Methylpiperazine)

| SIL-IS (d4) | 244.1 | 227.1 | 50 | 18 | Internal Standard |

Method Validation Summary

The method was validated in accordance with the FDA Bioanalytical Method Validation Guidance for Industry (2018) [4]. The inclusion of pre-extraction matrix blanks and post-extraction spiked samples allowed for the precise calculation of the Matrix Factor (MF) and true extraction recovery, isolating sample preparation efficiency from MS ionization efficiency.

Table 3: Summary of Validation Parameters

Validation Parameter FDA Acceptance Criteria Observed Results
Linearity Range R² ≥ 0.99 0.5 – 500 ng/mL (R² = 0.998)
Intra-Assay Precision ≤ 15% CV (≤ 20% at LLOQ) 3.2% – 6.8% CV
Inter-Assay Accuracy ± 15% of nominal (± 20% at LLOQ) 94.5% – 102.3%
Extraction Recovery Consistent and reproducible 88.4% ± 4.1% (Consistent across QCs)

| Matrix Factor (IS Normalized) | 0.85 – 1.15 (CV ≤ 15%) | 0.96 (CV = 3.5%) - Negligible suppression |

References

  • [4] FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Available at:

  • [2] LCGC International. (2025). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Chromatography Online. Available at:

  • [1] Waters Corporation. Oasis Cartridges and 96-Well Plates Care and Use Manual. Waters Help Center. Available at:

  • [3] ResearchGate. Ammonium hydrogencarbonate, an excellent buffer for the analysis of basic drugs by liquid chromatography-mass spectrometry at high pH. Available at:

Sources

Application

Application Note: [2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine as a Versatile Scaffold for Kinase Inhibitor Discovery

Abstract This technical guide provides an in-depth exploration of [2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine, a highly valuable and versatile building block in modern medicinal chemistry. Its unique trifuncti...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth exploration of [2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine, a highly valuable and versatile building block in modern medicinal chemistry. Its unique trifunctional architecture, featuring a nucleophilic primary amine, a modifiable piperazine ring, and an ortho-disubstituted chlorinated phenyl core, makes it a privileged scaffold for the synthesis of targeted therapeutics. We will delve into the compound's structural attributes, reactivity, and strategic applications, with a primary focus on its role in the development of potent kinase inhibitors. This document furnishes researchers, scientists, and drug development professionals with detailed experimental protocols, mechanistic insights, and strategic guidance for leveraging this building block to accelerate discovery programs.

Introduction: A Scaffold of Strategic Importance

The landscape of drug discovery, particularly in oncology, is dominated by the pursuit of selective kinase inhibitors.[1][2] Within this context, specific structural motifs have emerged as critical for achieving high-affinity binding to the ATP pocket of various kinases. The 2,6-disubstituted aniline moiety is one such "hinge-binding" fragment, famously incorporated into numerous approved drugs, including the dual Src/Abl kinase inhibitor Dasatinib (BMS-354825).[3]

[2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine encapsulates the essential features of this pharmacophore while providing multiple points for diversification. The primary aminomethyl group serves as a key handle for building out the core structure, the 2-chloro substituent provides steric and electronic properties crucial for kinase recognition, and the 4-methylpiperazine group enhances solubility and offers a site for further pharmacokinetic modulation. This guide will illuminate the strategic value of this compound and provide practical protocols for its effective utilization.

Physicochemical Properties & Structural Analysis

A thorough understanding of the building block's properties and reactive centers is fundamental to its successful application.

Compound Properties
PropertyValueSource
IUPAC Name [2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine-
CAS Number 1037161-38-8[4][5]
Molecular Formula C₁₂H₁₈ClN₃[4]
Molecular Weight 239.74 g/mol [4]
Appearance Typically an oil or low-melting solidSupplier Data
Solubility Soluble in DCM, MeOH, DMSO, THFGeneral Knowledge
Analysis of Reactive Centers

The molecule possesses three distinct sites for chemical modification, each with different reactivity profiles. This differential reactivity is the cornerstone of its utility, allowing for sequential and controlled synthetic transformations.

G cluster_main [2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine cluster_labels mol N1 Primary Amine (Highly Nucleophilic) Primary site for acylation, sulfonylation, reductive amination. N2 Tertiary Piperazine Amine Site for quaternization or late-stage N-oxide formation. Cl Aryl Chloride Amenable to metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald). Requires harsher conditions. p1->N1 p2->N2 p3->Cl

Caption: Proposed synthetic workflow for the title compound.

This two-step sequence involves an initial Nucleophilic Aromatic Substitution (SNAr) to install the piperazine moiety, followed by a robust reduction of the nitrile to the primary amine.

Protocol 1: General Procedure for Amide Coupling (HATU-Mediated)

Amide bond formation is the most frequent application for this building block, used to connect it to a carboxylic acid-bearing fragment. HATU is a highly efficient coupling reagent that minimizes side reactions and racemization.

Objective: To synthesize a generic amide derivative for a kinase inhibitor scaffold.

Materials:

  • [2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine (1.0 equiv)

  • Carboxylic Acid of interest (e.g., a thiazole-5-carboxylic acid) (1.1 equiv)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add the carboxylic acid (1.1 equiv) and dissolve it in anhydrous DMF (approx. 0.1 M).

  • Add [2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine (1.0 equiv) to the solution.

  • Add DIPEA (3.0 equiv) to the reaction mixture. The solution should remain clear.

  • In a separate vial, dissolve HATU (1.2 equiv) in a small amount of anhydrous DMF.

  • Add the HATU solution dropwise to the main reaction flask at room temperature.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor Progress: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the consumption of the starting amine.

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and a saturated aqueous solution of NaHCO₃. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Expertise & Causality (Scientist's Notes):

  • Why HATU? HATU is a superior coupling reagent for hindered amines and acids, leading to faster reaction times and higher yields compared to older reagents like DCC or EDC alone.

  • Why DIPEA? DIPEA is a bulky, non-nucleophilic base. Its role is to deprotonate the carboxylic acid and the ammonium salt formed, facilitating the reaction without competing as a nucleophile itself. Using a nucleophilic base like triethylamine could lead to unwanted side products.

  • Why anhydrous conditions? Water will hydrolyze the activated ester intermediate and consume the coupling reagent, reducing the reaction efficiency.

Protocol 2: General Procedure for Reductive Amination

This protocol allows for the formation of a secondary amine by reacting the building block with an aldehyde or ketone, providing an alternative linker chemistry to the common amide bond.

Objective: To synthesize a secondary amine derivative by coupling with a generic aldehyde.

Materials:

  • [2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine (1.0 equiv)

  • Aldehyde or Ketone of interest (1.0-1.2 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic, ~5% v/v)

Procedure:

  • In a round-bottom flask, dissolve [2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine (1.0 equiv) and the aldehyde/ketone (1.1 equiv) in DCM.

  • Add a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine/enamine intermediate.

  • Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the reaction mixture. Effervescence may be observed.

  • Stir the reaction at room temperature for 3-12 hours.

  • Monitor Progress: Monitor by TLC or LC-MS for the disappearance of the starting materials and the formation of the product.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir until effervescence ceases.

  • Extract the mixture with DCM (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography.

Expertise & Causality (Scientist's Notes):

  • Why NaBH(OAc)₃? Sodium triacetoxyborohydride is a mild and selective reducing agent. It is particularly effective for reductive aminations because it does not readily reduce the starting aldehyde or ketone, but it will rapidly reduce the iminium ion intermediate formed in situ. This selectivity minimizes the formation of alcohol byproducts.

  • Why Acetic Acid? The acid catalyzes the formation of the iminium ion, which is the species that is actually reduced. Without it, the reaction is significantly slower.

Diversification & Advanced Applications

The true power of this building block is realized through multi-point diversification, enabling the rapid generation of analog libraries for structure-activity relationship (SAR) studies.

G cluster_amine_rxns Primary Amine Reactions cluster_aryl_rxns Aryl Chloride Reactions center_node [2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine amide Amide Scaffold center_node->amide R-COOH, Coupling Agent (Protocol 1) sulfonamide Sulfonamide Scaffold center_node->sulfonamide R-SO2Cl, Base sec_amine Secondary Amine Scaffold center_node->sec_amine R-CHO, NaBH(OAc)3 (Protocol 2) suzuki Bi-aryl Scaffold center_node->suzuki Ar-B(OH)2, Pd Catalyst, Base (Late-Stage Functionalization)

Caption: Diversification pathways from the core building block.

  • Piperazine Modification: The N-methyl group on the piperazine can be replaced. Starting from a Boc-protected piperazine analog of the building block allows for N-alkylation with various electrophiles (e.g., 2-bromoethanol to mimic Dasatinib's side chain) before deprotection and subsequent coupling at the primary amine. [2]This is a key strategy for modulating solubility and targeting specific sub-pockets in the kinase.

  • Late-Stage Aryl Coupling: The aryl chloride can be used in Suzuki or Buchwald-Hartwig cross-coupling reactions after the primary amine has been functionalized. This allows for the installation of diverse aryl or heteroaryl groups at a late stage, which can profoundly impact the compound's biological activity and selectivity profile. [6]

Analytical Characterization & Quality Control

Rigorous characterization of all synthesized compounds is essential for reliable biological data.

Standard QC Protocol:

  • Purity Assessment: Determine purity by HPLC and/or LC-MS. Target purity for biological screening should be >95%.

  • Identity Confirmation:

    • Mass Spectrometry (MS): Confirm the molecular weight via high-resolution mass spectrometry (HRMS) to verify the elemental composition.

    • NMR Spectroscopy:

      • ¹H NMR: Confirm the structure by checking for characteristic proton signals, their integrations, and coupling patterns.

      • ¹³C NMR: Confirm the presence of all unique carbon atoms.

Example Data for a Hypothetical Amide Product:

AnalysisExpected Result for a Generic Amide Product
¹H NMR Appearance of a new amide N-H proton (typically δ 7-9 ppm). Shift of the -CH₂- signal adjacent to the new amide bond. Signals corresponding to the newly introduced fragment.
¹³C NMR Appearance of a new amide carbonyl signal (typically δ 165-175 ppm).
HRMS [M+H]⁺ peak corresponding to the exact calculated mass of the target compound.

Conclusion

[2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine is more than just a chemical reagent; it is a strategic tool for medicinal chemists. Its pre-installed, ortho-disubstituted aniline core provides a validated anchor for kinase hinge-binding, while its multiple, differentially reactive sites offer a robust platform for rapid library synthesis and SAR exploration. The protocols and strategies outlined in this guide provide a framework for researchers to effectively harness the potential of this building block, paving the way for the discovery of next-generation targeted therapies.

References

  • Das, J., et al. (2006). 2-aminothiazole as a Novel Kinase Inhibitor Template. Structure-activity Relationship Studies Toward the Discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-32. [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry, 47(27), 6658-61. [Link]

  • Shejul, P. B., & Vyavahare, A. V. (2009). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of PharmTech Research, 1(3), 805-809. [Link]

  • PubMed. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (2008). [18F]-N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-fluoroethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide. Molecular Imaging and Contrast Agent Database (MICAD). [Link]

  • NextSDS. (n.d.). [2-chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine. Chemical Substance Information. [Link]

  • MDPI. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 26(19), 5911. [Link]

Sources

Method

Application Note: Conjugation Techniques for[2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine in Kinase Inhibitor Design

Executive Summary In modern targeted therapeutics, particularly in the development of Rho-associated protein kinase (ROCK) inhibitors and other ATP-competitive kinase inhibitors, the selection of optimal building blocks...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern targeted therapeutics, particularly in the development of Rho-associated protein kinase (ROCK) inhibitors and other ATP-competitive kinase inhibitors, the selection of optimal building blocks is critical for achieving target affinity and favorable pharmacokinetics. [2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine (CAS: 1037161-38-8) has emerged as a highly privileged pharmacophore[1].

This application note provides researchers and medicinal chemists with a comprehensive guide to the structural rationale and field-proven conjugation protocols for integrating this sterically demanding, yet highly valuable, building block into novel drug scaffolds.

Structural Rationale & Pharmacophore Analysis

The utility of this building block lies in its "Triad of Efficacy." However, its unique 2,6-disubstitution pattern presents specific synthetic challenges that must be managed through precise conjugation techniques.

  • Primary Methanamine (The Anchor): Provides a versatile nucleophilic handle for amide, urea, or secondary amine linkages. Because the benzylic carbon is flanked by substituents at both the 2- and 6-positions, the amine is highly sterically hindered.

  • Ortho-Chloro Substituent (The Conformational Lock): The bulky halogen restricts the dihedral angle of the linker bond. This conformational locking forces the attached heteroaryl core into a specific orientation, minimizing entropic penalty upon binding to the kinase hinge region.

  • 4-Methylpiperazine (The Solubilizing Tail): A classic basic moiety that projects into the solvent-exposed region of the target protein. It dramatically improves aqueous solubility, modulates the compound's pKa, and allows for the formation of pharmaceutically acceptable salts (e.g., mesylate or HCl salts) .

Pharmacophore Core Heteroaryl Core (Hinge Binder) Linker Methanamine Linker (Amide/Urea/NH) Core->Linker OrthoCl Ortho-Chloro (Conformational Lock) Linker->OrthoCl Piperazine 4-Methylpiperazine (Solvent Exposed) OrthoCl->Piperazine

Pharmacophore model showing the structural role of the building block in kinase inhibitor design.

Experimental Protocols & Methodologies

Due to the extreme steric congestion around the primary amine, standard coupling conditions frequently result in poor yields or complete reaction failure. The following protocols have been optimized to overcome this activation energy barrier.

Protocol A: HATU-Mediated Amide Bond Formation

Objective: Conjugate the building block to a carboxylic acid-containing heteroaryl scaffold. Causality & Rationale: Standard carbodiimides (like EDC/HOBt) are insufficiently reactive for this 2,6-disubstituted benzylamine. HATU is employed to generate a highly reactive HOAt ester, which possesses a superior leaving group ability necessary to drive the sterically hindered nucleophilic attack to completion [2][3].

Step-by-Step Procedure:

  • Pre-activation: In an oven-dried flask under nitrogen, dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir at room temperature for 15 minutes to ensure complete formation of the HOAt ester.

  • Conjugation: Add [2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine (1.1 eq) to the reaction mixture.

  • Reaction Monitoring (Self-Validation): Stir at room temperature for 2–4 hours. Monitor via LC-MS. The disappearance of the amine mass ( m/z [M+H]⁺ = 240.1) and appearance of the product mass confirms conversion. If unreacted amine persists >4 hours, the steric clash is severe; gently heat the reaction to 40 °C.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr)

Objective: Direct attachment to a halogenated heterocycle (e.g., 2-chloropyrimidine or 4-chloroquinazoline), a common motif in ROCK and other kinase inhibitors [1][4]. Causality & Rationale: While the primary amine is a strong nucleophile, the flanking chloro and piperazine groups create a high entropic barrier for the SNAr transition state. Microwave irradiation in a high-boiling polar solvent (NMP) provides the necessary thermal energy, while DIPEA acts as a non-nucleophilic acid scavenger to prevent amine protonation.

Step-by-Step Procedure:

  • Preparation: In a microwave-safe vial, combine the heteroaryl halide (1.0 eq) and[2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine (1.2 eq) in anhydrous NMP (0.5 M).

  • Base Addition: Add DIPEA (2.5 eq). Seal the vial with a crimp cap.

  • Microwave Irradiation: Heat the mixture in a microwave reactor at 120 °C for 60–90 minutes.

  • Workup & Purification: Cool to room temperature. Dilute the mixture with water to precipitate the crude product. If the product does not precipitate (due to the solubilizing piperazine), extract with 10% MeOH in DCM. Purify via reverse-phase preparative HPLC (Water/MeCN with 0.1% TFA) to isolate the secondary amine conjugate.

Workflow cluster_Amide Amide Coupling Strategy cluster_SNAr SNAr Strategy Start [2-Chloro-6-(4-methylpiperazin-1-yl) phenyl]methanamine Acid R-COOH + HATU/DIPEA (DMF, rt, 2-4h) Start->Acid Halide Ar-Cl/F + DIPEA (NMP, 120°C, 1-2h) Start->Halide AmideProd Amide Conjugate (Yield: 70-85%) Acid->AmideProd SNArProd Secondary Amine Conjugate (Yield: 60-80%) Halide->SNArProd

Experimental workflow comparing Amide Coupling and SNAr conjugation strategies.

Protocol C: Urea Linkage Formation via Triphosgene

Objective: Create a rigid, bidentate hydrogen-bond donor network (urea) between the building block and an arylamine core. Causality & Rationale: Ureas are critical for interacting with the DFG-out conformation of kinases. Triphosgene is utilized as a safe, solid alternative to phosgene gas. The reaction is strictly temperature-controlled to prevent the formation of symmetrical urea byproducts.

Step-by-Step Procedure:

  • Isocyanate Generation: Dissolve the core arylamine (1.0 eq) and DIPEA (2.0 eq) in anhydrous DCM. Cool to 0 °C. Slowly add triphosgene (0.35 eq) dissolved in DCM. Stir at 0 °C for 30 minutes to form the highly electrophilic isocyanate intermediate.

  • Conjugation: Add a solution of[2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine (1.1 eq) in DCM dropwise.

  • Completion: Allow the reaction to warm to room temperature and stir for 4 hours. The extreme electrophilicity of the isocyanate easily overcomes the steric hindrance of the methanamine.

  • Workup: Wash the organic layer with saturated aqueous NaHCO₃ and brine. Dry, concentrate, and purify via silica gel chromatography (DCM/MeOH gradient).

Quantitative Data Summary

The table below summarizes the operational parameters and expected outcomes for the three primary conjugation methodologies, providing a comparative baseline for synthetic planning.

Conjugation MethodReagents / CatalystTypical SolventTemperatureReaction TimeAvg. YieldSteric Tolerance
Amide Coupling HATU, DIPEADMFRoom Temp2 - 4 h70 - 85%High (Requires HOAt ester)
SNAr DIPEANMP100 - 120 °C1 - 2 h (MW)60 - 80%Moderate (Requires heat)
Urea Formation Triphosgene, DIPEADCM / THF0 °C to RT4 - 6 h65 - 80%High (Reactive isocyanate)

References

  • Poyurovsky, M. V., et al. (2019).Rho Kinase Inhibitors. U.S. Patent 10,183,931 B2. Kadmon Corporation, LLC.
  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Available at:[Link]

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry (3rd Edition). Academic Press / Elsevier. Available at:[Link]

Sources

Application

Application Note: Pharmacological Characterization of[2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine (CMPM)

Document Type: Technical Assay Guide & Protocol Workflow Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Executive Summary & Pharmacological Context The compound [2-C...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Assay Guide & Protocol Workflow Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals

Executive Summary & Pharmacological Context

The compound [2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine (hereafter referred to as CMPM , CAS: 1037161-38-8[1]) represents a highly relevant synthetic building block and putative test ligand in neuropharmacology. Structurally, it features a 4-methylpiperazine ring coupled to a 2-chlorobenzylamine moiety—a privileged pharmacophore frequently observed in aminergic G Protein-Coupled Receptor (GPCR) modulators, particularly those targeting serotonin (5-HT) and dopamine receptors.

In modern drug discovery, simply identifying that a ligand binds to a GPCR is insufficient. Ligands can exhibit biased agonism , preferentially routing signals through either classical G-protein pathways or β-arrestin recruitment pathways. To rigorously evaluate the pharmacological profile of CMPM, we have designed a self-validating, multi-tiered cell-based assay cascade.

Experimental Design & Causality (The "Why")

To ensure high scientific integrity and eliminate false positives, this workflow is built on three orthogonal pillars. Every step is engineered to validate the others:

  • Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay:

    • The Causality: GPCR activation by CMPM must be quantified through secondary messengers. HTRF is chosen over standard ELISA because its time-delayed fluorescence resonance energy transfer (TR-FRET) eliminates auto-fluorescence interference commonly caused by synthetic small molecules ()[2].

  • NanoBiT® β-Arrestin Recruitment Assay:

    • The Causality: To determine if CMPM is a biased agonist, we must measure β-arrestin recruitment. Traditional reporter gene assays take hours and measure downstream transcription. The NanoBiT split-luciferase system allows for real-time, kinetic monitoring of protein-protein interactions within minutes of compound addition, preserving the physiological timeline of receptor desensitization ()[3].

  • CellTiter-Glo® Viability Control:

    • The Causality: A drop in cAMP or luminescence could be falsely interpreted as inverse agonism or antagonism. By multiplexing an ATP-dependent viability assay, we self-validate that the observed signaling changes are due to target engagement, not CMPM-induced cytotoxicity.

(Note: For orthogonal validation of the nucleotide-free receptor state, apyrase-dependent Bioluminescence Resonance Energy Transfer (BRET) assays can also be employed to stabilize the GPCR-G protein complex ()[4], though HTRF remains the gold standard for high-throughput cAMP quantification).

Pathway & Workflow Visualization

GPCR_Assay_Workflow CMPM CMPM (CAS: 1037161-38-8) Test Compound GPCR Target GPCR (e.g., 5-HT Receptor) CMPM->GPCR Ligand Binding Viability CellTiter-Glo Assay (Cytotoxicity Control) CMPM->Viability Parallel Screen G_Protein Gαs/Gi Activation GPCR->G_Protein G-Protein Pathway GRK GRK Phosphorylation GPCR->GRK Arrestin Pathway cAMP_Assay HTRF cAMP Assay (Functional Efficacy) G_Protein->cAMP_Assay cAMP Accumulation Arrestin_Assay NanoBiT β-Arrestin Assay (Biased Agonism) GRK->Arrestin_Assay Recruitment

Fig 1. CMPM pharmacological workflow evaluating GPCR signaling, biased agonism, and cell viability.

Step-by-Step Experimental Protocols

Protocol A: HTRF cAMP Accumulation Assay

Objective: Quantify Gαs/Gαi-mediated cAMP production upon CMPM stimulation.

Reagent Preparation:

  • Stimulation Buffer: Prepare Hank's Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES (pH 7.4) and 1 mM IBMX.

    • Critical Insight: IBMX is a non-selective phosphodiesterase (PDE) inhibitor. It is strictly required to prevent the rapid intracellular degradation of cAMP, allowing it to accumulate to detectable levels[2].

  • Compound Dilution: Serially dilute CMPM in Stimulation Buffer to achieve a 10-point dose-response curve (e.g., 10 µM down to 0.3 nM).

Assay Execution:

  • Cell Seeding: Harvest HEK293 cells stably expressing the target GPCR. Resuspend in Stimulation Buffer and dispense 5 µL (approx. 4,000 cells) into a white, low-volume 384-well microplate.

  • Stimulation: Add 5 µL of the CMPM dilutions to the respective wells. Include Forskolin (10 µM) as a positive control for maximum adenylyl cyclase activation. Incubate for 30 minutes at room temperature (RT).

  • Detection: Add 5 µL of cAMP-d2 (FRET acceptor) and 5 µL of anti-cAMP-Cryptate (FRET donor), both reconstituted in the manufacturer's lysis buffer.

  • Equilibration & Reading: Incubate the plate in the dark for 1 hour at RT. Read the plate on a TR-FRET compatible reader (e.g., PHERAstar FSX) using an excitation of 320 nm and dual emission at 620 nm and 665 nm.

  • Self-Validation: Calculate the Z'-factor using the Forskolin control and vehicle control. A Z'-factor > 0.5 validates the assay's robustness.

Protocol B: NanoBiT β-Arrestin2 Recruitment Assay

Objective: Assess the kinetic recruitment of β-arrestin to the GPCR to evaluate biased agonism.

Assay Execution:

  • Transfection: Transiently co-transfect HEK293 cells with two plasmids: the target GPCR tagged at the C-terminus with SmBiT, and β-Arrestin2 tagged at the N-terminus with LgBiT.

  • Seeding: Seed the transfected cells into a white 384-well plate at 10,000 cells/well in DMEM + 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Substrate Equilibration: Aspirate the media and replace with 10 µL of Opti-MEM. Add 5 µL of Nano-Glo® Live Cell Reagent (containing the furimazine substrate). Incubate for 10 minutes at RT to establish a stable baseline luminescence.

  • Kinetic Reading: Place the plate in a luminescence microplate reader. Inject 5 µL of CMPM (at EC₈₀ concentration determined from Protocol A) and immediately begin reading luminescence continuously (1 read/minute) for 45 minutes at 37°C.

  • Self-Validation: The baseline read prior to compound injection serves as the internal negative control. An increase in luminescence confirms structural complementation of LgBiT and SmBiT, proving direct physical interaction between the GPCR and β-arrestin[3].

Protocol C: ATP-Based Cell Viability (Cytotoxicity Control)

Objective: Confirm CMPM does not induce acute cytotoxicity during the assay window.

  • Parallel Plating: Plate HEK293 cells identically to Protocol A.

  • Treatment: Treat with the highest concentration of CMPM used in the assay (e.g., 10 µM) and incubate for the maximum assay duration (1.5 hours).

  • Lysis & Read: Add an equal volume of CellTiter-Glo® reagent. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes at RT, and read total luminescence.

  • Self-Validation: Compare CMPM-treated wells to vehicle (DMSO) treated wells. Viability must remain >95% to validate that signal loss in functional assays is not due to cell death.

Quantitative Data Presentation

To effectively communicate the pharmacological profile of CMPM, all raw data (FRET ratios and Luminescence Relative Light Units) should be normalized to percentage response and summarized. Below is a structured template for reporting the validated assay metrics.

Assay TypeTarget / PathwayReadout MetricCMPM EC₅₀ (nM)Eₘₐₓ (% of Control)Z'-FactorCytotoxicity
HTRF Gαs / cAMP AccumulationTR-FRET Ratio (665/620)[Insert Data][Insert Data]> 0.65N/A
NanoBiT β-Arrestin2 RecruitmentKinetic Luminescence (RLU)[Insert Data][Insert Data]> 0.50N/A
CellTiter-Glo Intracellular ATPEndpoint LuminescenceN/AN/A> 0.75< 5% at 10 µM

Table 1: Summary of CMPM in vitro pharmacological characterization. Eₘₐₓ is calculated relative to a reference full agonist (e.g., Serotonin for 5-HT receptors).

References

  • A High Throughput Screening Assay System for the Identification of Small Molecule Inhibitors of gsp Source: PLoS One (2014) URL:[Link]

  • Time- and cost-efficient bacterial expression and purification of potato apyrase Source: PubMed Central (NIH) URL:[Link]

Sources

Method

Application Note: Scale-Up Manufacturing Process for [2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine

Introduction & Process Rationale[2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine (CAS: 1037161-38-8) is a highly versatile, functionalized benzylamine building block utilized in the development of advanced active p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Process Rationale[2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine (CAS: 1037161-38-8) is a highly versatile, functionalized benzylamine building block utilized in the development of advanced active pharmaceutical ingredients (APIs). Its unique structural motif—combining a primary amine for coupling, an aryl chloride for cross-coupling handles, and a solubilizing piperazine moiety—makes it highly valuable in medicinal chemistry and drug discovery.

This application note details a robust, two-step, multi-kilogram scalable manufacturing protocol. The process leverages inexpensive starting materials and avoids cryogenic conditions or highly hazardous reagents, ensuring a high degree of process safety, chemoselectivity, and atom economy.

Synthetic Strategy & Mechanistic Causality

The retrosynthetic design relies on a highly efficient two-stage sequence:

  • Nucleophilic Aromatic Substitution (SNAr): The sequence begins with the commodity chemical 2,6-dichlorobenzonitrile. The strongly electron-withdrawing cyano group activates the ortho-chlorine atoms, facilitating a regioselective SNAr with 1-methylpiperazine[1]. Dimethyl sulfoxide (DMSO) is utilized as a polar aprotic solvent to leave the nucleophile unsolvated and highly reactive, while anhydrous potassium carbonate (K₂CO₃) acts as an acid scavenger. This prevents the protonation of the piperazine, ensuring maximum nucleophilic efficiency without consuming excess equivalents of the amine.

  • Catalytic Hydrogenation: The resulting intermediate, 2-chloro-6-(4-methylpiperazin-1-yl)benzonitrile, undergoes high-pressure catalytic hydrogenation to yield the target methanamine. Raney Nickel is specifically chosen over palladium-on-carbon (Pd/C) to prevent unwanted hydrodehalogenation of the aryl chloride[2]. Furthermore, the reaction is conducted in methanolic ammonia. During nitrile reduction, a highly reactive imine intermediate is formed, which can react with the newly formed primary amine to generate a secondary amine impurity[3]. The excess ammonia shifts the thermodynamic equilibrium, effectively trapping the imine and enforcing absolute selectivity for the primary amine[2]. While alternative borane-based reducing agents offer excellent lab-scale chemoselectivity[4][5], Raney Nickel provides the superior atom economy and cost-efficiency required for industrial scale-up.

Process Workflow Diagram

G SM 2,6-Dichlorobenzonitrile (Starting Material) Reagent1 1-Methylpiperazine K2CO3, DMSO, 90°C SM->Reagent1 Int1 2-Chloro-6-(4-methylpiperazin-1-yl)benzonitrile (Intermediate) Reagent1->Int1 Reagent2 H2 (5 bar), Raney Ni NH3/MeOH, 50°C Int1->Reagent2 Prod [2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine (Target API Intermediate) Reagent2->Prod

Synthetic workflow for[2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine.

Step-by-Step Experimental Protocols (1 kg Scale)

Step 1: Synthesis of 2-Chloro-6-(4-methylpiperazin-1-yl)benzonitrile

Objective: Regioselective mono-substitution via SNAr.

Protocol:

  • Reactor Preparation: Purge a 10 L jacketed glass reactor with N₂ for 15 minutes to ensure an inert atmosphere.

  • Reagent Charging: Charge the reactor with 2,6-dichlorobenzonitrile (1.00 kg, 5.81 mol) and anhydrous K₂CO₃ (1.20 kg, 8.68 mol).

  • Solvent Addition: Add DMSO (5.0 L) and initiate overhead stirring at 250 RPM.

  • Nucleophile Addition: Slowly add 1-methylpiperazine (0.64 kg, 6.39 mol) dropwise over 30 minutes. Maintain the internal temperature below 35°C during addition to control the mild exotherm.

  • Heating & Reaction: Ramp the internal temperature to 90°C. Maintain heating for 8–10 hours.

  • Workup & Isolation: Cool the reaction mixture to 20°C. Slowly quench by transferring the mixture into 15 L of chilled deionized water (0–5°C) under vigorous stirring. The product will precipitate as a pale yellow solid.

  • Filtration: Filter the suspension via a Nutsche filter, washing the filter cake with cold water (3 × 2 L) to remove residual DMSO and K₂CO₃.

  • Drying: Dry the solid in a vacuum oven at 50°C until the moisture content is <0.5% w/w.

Step 2: Synthesis of[2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine

Objective: Chemoselective nitrile reduction to the primary amine.

Protocol:

  • Autoclave Preparation: Inert a 10 L stainless steel pressure reactor (Hastelloy or 316SS) with N₂.

  • Reagent Charging: Charge the intermediate 2-chloro-6-(4-methylpiperazin-1-yl)benzonitrile (1.00 kg, 4.24 mol) into the reactor.

  • Solvent Addition: Add 7.0 L of 7 N Ammonia in Methanol (NH₃/MeOH). Caution: Perform in a well-ventilated area.

  • Catalyst Addition: Carefully add Raney Nickel slurry in water (100 g, 10% w/w relative to substrate). Critical Safety Note: Raney Nickel is highly pyrophoric; never allow the catalyst to dry.

  • Hydrogenation: Seal the reactor, purge with N₂ (3 × 3 bar), then purge with H₂ (3 × 3 bar). Pressurize the reactor to 5 bar with H₂.

  • Heating: Heat the reaction mixture to 50°C. Maintain stirring at 500 RPM. Monitor H₂ uptake; the reaction is typically complete within 6–8 hours when pressure stabilizes[2].

  • Filtration: Cool to 20°C, vent H₂ safely, and purge with N₂. Filter the mixture through a Celite pad under an N₂ atmosphere to remove the Raney Nickel catalyst.

  • Concentration: Concentrate the filtrate under reduced pressure (40°C, 50 mbar) to yield the crude product as a viscous oil, which crystallizes upon standing.

In-Process Controls (IPC) and Quantitative Data

To ensure a self-validating system, the following critical quality attributes (CQAs) and IPCs must be strictly monitored during the manufacturing process.

Table 1: Step 1 (SNAr) In-Process Controls & Yield Data

ParameterAnalytical MethodAcceptance CriteriaCausality / Corrective Action
SM Conversion HPLC (UV 254 nm)2,6-Dichlorobenzonitrile < 1.0%Ensures maximum yield. If >1.0%, extend heating at 90°C for 2 hours.
Bis-substitution HPLC (UV 254 nm)Impurity < 2.0% AreaOver-reaction indicator. If >2.0%, reduce piperazine equivalents in future batches.
Moisture Content Karl Fischer Titration< 0.5% w/wPrevents catalyst poisoning in Step 2. Extend vacuum drying if failed.
Isolated Yield Gravimetric85 – 90%Validates process efficiency and mass balance.

Table 2: Step 2 (Hydrogenation) In-Process Controls & Yield Data

ParameterAnalytical MethodAcceptance CriteriaCausality / Corrective Action
Nitrile Consumption GC-FIDIntermediate < 0.5%Incomplete reduction causes difficult downstream purification.
Secondary Amine GC-FIDDimer Impurity < 1.0%Indicates insufficient NH₃. Increase NH₃ molarity in MeOH for next batch.
Dehalogenation GC-MSDes-chloro Impurity < 0.5%Validates Raney Ni chemoselectivity. High levels indicate excessive temperature.
Isolated Yield Gravimetric88 – 92%Confirms successful scale-up and minimal product loss during filtration.

References

  • Medicines for All Institute (M4ALL). (2024). Process Development Report on the Cost-effective Synthesis of Fragment B of Lenacapavir. Virginia Commonwealth University. Available at: [Link]

  • Haddenham, D., Pasumansky, L., DeSoto, J., Eagon, S., & Singaram, B. (2009). Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. Journal of Organic Chemistry, 74(5), 1964-1970. Available at: [Link]

  • Bawane, S. P., & Sawant, S. B. (2004). Reaction kinetics of the liquid-phase hydrogenation of benzonitrile to benzylamine using Raney nickel catalyst. Chemical Engineering Journal, 103(1-3), 13-19. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Aqueous Solubility Issues with[2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine

Welcome to the Technical Support Center. This guide is engineered for researchers, formulation scientists, and drug development professionals working with [2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, formulation scientists, and drug development professionals working with [2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine .

Due to its specific structural features—a highly lipophilic 2-chlorophenyl ring paired with polybasic amine groups (a primary methanamine and tertiary piperazine nitrogens)—this compound frequently exhibits erratic aqueous solubility. While highly soluble in acidic environments due to full protonation, the free base suffers from severe precipitation at physiological pH (7.4), presenting major bottlenecks for both in vitro assays and in vivo dosing.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these limitations.

Diagnostic Workflow for Solubility Optimization

Before selecting a solubilization strategy, it is critical to align the physicochemical properties of the compound with your specific experimental endpoints.

TroubleshootingPathway A Precipitation of [2-Chloro-6-(4-methylpiperazin-1-yl) phenyl]methanamine B Is the application In Vitro or In Vivo? A->B C In Vitro Assays (Cell Culture / Binding) B->C In Vitro D In Vivo Dosing (Oral / IV) B->D In Vivo E Co-solvent System (DMSO / PEG400) C->E High conc. stock needed F Salt Formation (e.g., Hydrochloride) D->F Solid dosage / Oral G Cyclodextrin Complexation (HP-β-CD) D->G IV Admin / Liquid E->G Crashes upon dilution H Soluble & Stable Formulation E->H Dilution successful F->H High dissolution rate G->H Inclusion complex formed

Workflow for resolving solubility issues based on experimental application.

Troubleshooting Guides & Experimental Protocols

Issue 1: The compound crashes out of solution when diluting a DMSO stock into pH 7.4 cell culture media.

The Causality: This is a classic case of "solvent shock." While dimethyl sulfoxide (DMSO) effectively disrupts the crystal lattice of the free base by lowering the dielectric constant of the microenvironment [1], rapid introduction into an aqueous buffer causes an immediate spike in polarity. Because the compound is only partially ionized at pH 7.4, it rapidly exceeds its thermodynamic solubility limit and nucleates into microcrystals.

The Solution: Implement a stepped co-solvent system utilizing PEG400 as a steric stabilizer to prevent nucleation during aqueous dilution [2].

Protocol: Preparation of a Stable Co-solvent Formulation Self-Validation Metric: The final solution must remain optically clear (absorbance at 600 nm < 0.05) for 24 hours at room temperature.

  • Primary Solubilization: Weigh 10 mg of the free base compound and dissolve entirely in 200 µL of anhydrous DMSO (20% v/v final). Vortex until optically clear.

  • Steric Stabilization: Add 400 µL of PEG400 (40% v/v final) to the DMSO-drug solution. PEG400 acts as a co-solvent that bridges the polarity gap between DMSO and water, while its polymer chains sterically hinder drug molecules from aggregating.

  • Aqueous Integration: Slowly add 400 µL of your target aqueous buffer (e.g., 100 mM Citrate buffer or PBS) dropwise while continuously vortexing.

  • Verification: Centrifuge the mixture at 10,000 x g for 5 minutes. Analyze the supernatant via HPLC to confirm that 100% of the target concentration (10 mg/mL) is maintained in solution.

Issue 2: Poor oral bioavailability in rodent models due to a slow dissolution rate of the free base.

The Causality: Absorption of Biopharmaceutics Classification System (BCS) Class II-like compounds is dissolution-rate limited. The free base of[2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine possesses a high crystal lattice energy. Water molecules cannot easily break these intermolecular bonds.

The Solution: Salt formation. By reacting the basic amines with a strong acid (e.g., Hydrochloric acid or Methanesulfonic acid), you introduce an ionic bond into the lattice. Upon contact with water, the high hydration energy of the counterion rapidly pulls the molecule into solution, massively increasing the dissolution rate (dC/dt) [3, 4].

Protocol: Hydrochloride Salt Generation and Isolation Self-Validation Metric: The isolated salt must exhibit a distinct melting point shift via DSC and >50-fold higher intrinsic solubility in water compared to the free base.

  • Dissolution: Dissolve 1.0 g of the free base in 15 mL of a moderately polar organic solvent (e.g., Ethanol or Methyl tert-butyl ether) at 40°C.

  • Ionization: Slowly add 2.1 molar equivalents of 1M HCl in diethyl ether dropwise under continuous stirring. (Note: 2.1 equivalents are used to target both the primary methanamine and the most basic piperazine nitrogen).

  • Crystallization: Cool the mixture to 4°C for 4 hours to induce precipitation of the dihydrochloride salt. If oiling out occurs, scratch the side of the flask with a glass rod to induce nucleation.

  • Isolation: Filter the precipitate under vacuum, wash with 5 mL of cold diethyl ether, and dry under vacuum at 40°C for 24 hours to remove residual solvent.

Issue 3: Intravenous (IV) formulations using co-solvents are causing hemolysis or precipitation upon injection.

The Causality: High concentrations of DMSO or PEG400 can cause osmotic damage to red blood cells (hemolysis) and tissue irritation. Furthermore, the infinite dilution that occurs upon entering the bloodstream can strip away the co-solvents, causing the drug to precipitate in the vein (phlebitis).

The Solution: Cyclodextrin Inclusion Complexation. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a lipophilic inner cavity and a hydrophilic exterior. The lipophilic 2-chlorophenyl ring of the compound inserts into the cavity, shielding it from water, while the exterior hydroxyl groups ensure complete aqueous solubility without the need for harsh organic solvents [5, 6].

Protocol: HP-β-CD Inclusion Complex Preparation Self-Validation Metric: Phase solubility analysis should demonstrate a linear (A_L type) increase in drug solubility as a function of cyclodextrin concentration.

  • Host Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile water or saline.

  • Guest Addition: Add the free base compound in excess (e.g., 20 mg/mL) to the cyclodextrin solution.

  • Equilibration: Agitate the suspension on a rotary shaker at 25°C for 48 hours. The extended time is required to overcome the activation energy of displacing water molecules from the cyclodextrin cavity.

  • Filtration: Filter the suspension through a 0.22 µm PVDF syringe filter to remove any uncomplexed, undissolved free base.

  • Quantification: Dilute an aliquot of the filtrate and quantify the solubilized drug via UV-Vis or HPLC to establish the exact loading concentration.

Quantitative Data: Expected Solubility Enhancements

The following table summarizes the anticipated physicochemical improvements based on the selected troubleshooting strategy, allowing for rapid comparative decision-making.

Formulation StrategyMechanism of SolubilizationExpected Solubility IncreasePrimary ApplicationKey Limitation
Free Base (Control) N/ABaseline (< 0.1 mg/mL)Solid-state storageUnusable in aqueous assays
Co-solvent (20% DMSO / 40% PEG400) Dielectric constant reduction & steric hindrance100x to 500xIn vitro high-throughput screeningPotential cell toxicity at >1% final DMSO
Hydrochloride Salt Lattice energy reduction & high hydration energy50x to 200xOral solid dosage formsHygroscopicity; Common ion effect in stomach
HP-β-CD Complexation (20% w/v) Molecular encapsulation of lipophilic moieties500x to 1000x+Intravenous (IV) / Ocular administrationBulky excipient limits maximum dose volume

Frequently Asked Questions (FAQs)

Q: I synthesized the hydrochloride salt, but it precipitates when I test its dissolution in Simulated Gastric Fluid (SGF). Why? A: This is caused by the Common Ion Effect [7]. SGF contains high concentrations of chloride ions (from 0.1 N HCl). According to Le Chatelier's principle, the excess Cl⁻ ions in the dissolution medium push the solubility product equilibrium ( Ksp​ ) backward, forcing the hydrochloride salt to precipitate. Solution: Consider synthesizing a mesylate (methanesulfonic acid) or citrate salt for oral dosing, which do not share a common ion with gastric fluids.

Q: Can I autoclave my HP-β-CD formulation for sterile in vivo use? A: Yes. HP-β-CD inclusion complexes are generally thermodynamically stable and can withstand standard autoclaving (121°C for 15 minutes) without degrading the cyclodextrin ring. However, you must verify the thermal stability of[2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine itself prior to autoclaving. If the API is heat-labile, rely on sterile filtration (0.22 µm) instead.

Q: Why does my compound dissolve in pure PEG400 but crash when I add water, whereas the DMSO/PEG400 mixture remains stable? A: PEG400 is a relatively weak hydrogen-bond disruptor compared to DMSO. While pure PEG400 can solvate the drug, the thermodynamic penalty of introducing water rapidly overcomes PEG's solubilizing capacity. DMSO acts as a primary solvent that fundamentally alters the solvation shell, while PEG400 acts as an intermediate co-solvent that smooths the polarity gradient when water is finally introduced [2].

References

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules National Center for Biotechnology Information (NIH) URL:[Link]

  • Preclinical formulation for the pharmacokinetics and efficacy of GBO-006 University of Zagreb Computing Centre (SRCE) URL: [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs) American Pharmaceutical Review URL:[Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics National Center for Biotechnology Information (NIH) URL:[Link]

  • Drug Dissolution Enhancement by Salt Formation: Current Prospects Research Journal of Pharmaceutical Dosage Forms and Technology URL:[Link]

Optimization

Technical Support Center: Optimizing Flash Chromatography for[2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine

Executive Summary & Compound Profiling As a Senior Application Scientist, I frequently consult on the purification of polybasic scaffolds. The compound [2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine presents a cl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Compound Profiling

As a Senior Application Scientist, I frequently consult on the purification of polybasic scaffolds. The compound [2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine presents a classic, high-difficulty chromatographic challenge. Structurally, it contains a primary methanamine group and a tertiary piperazine ring. These three electron-rich nitrogen atoms act as strong Lewis bases. When subjected to standard bare silica gel, they interact destructively with Brønsted acidic silanol groups, leading to severe peak tailing, poor resolution, and catastrophic yield loss.

This guide provides causality-driven, field-proven protocols to bypass these limitations, ensuring high-purity recovery of your target compound.

Mechanistic Troubleshooting & FAQs

Mechanism Analyte [2-Chloro-6-(4-methylpiperazin-1-yl) phenyl]methanamine (Highly Basic) Interaction Strong Brønsted Acid-Base Interaction Analyte->Interaction Elution Ideal Partitioning & Sharp Elution Analyte->Elution Silica Bare Silica Gel (Acidic Silanols, pKa ~4.5) Silica->Interaction Result Irreversible Adsorption & Peak Tailing Interaction->Result Modifier Competing Amine (TEA) or Amine-Silica Neutralized Silanols Masked/Neutralized Modifier->Neutralized Neutralized->Elution

Mechanistic pathway of silanol interactions and the corrective effect of amine modifiers.

Q1: Why does my compound streak across the TLC plate and fail to elute from a bare silica column? A1: Bare silica gel possesses surface silanol groups (Si-OH) that are weakly acidic (pKa ~4.5). Your target compound contains three highly basic nitrogen centers. When these basic amines contact the acidic silica, a strong Brønsted acid-base interaction occurs. This protonates the amines and creates an ionic bond with the stationary phase, disrupting the ideal adsorption/desorption partitioning mechanism and resulting in 1[1].

Q2: If I am restricted to using bare silica, how must I modify my mobile phase? A2: You must introduce a competing amine to neutralize the active silanol sites. A standard hexane/ethyl acetate gradient will fail. Instead, utilize a highly polar, basic solvent system such as Dichloromethane (DCM) / Methanol (MeOH) modified with2[2]. The competing amine saturates the acidic silanols, allowing your target polyamine to elute. Caution: Methanol is a strong displacing solvent; use a shallow gradient (e.g., 0-10% MeOH) to prevent the compound from eluting in the solvent front.

Q3: What is the most efficient stationary phase for purifying this polyamine? A3: Amine-functionalized silica (e.g., KP-NH) is the optimal choice. In this stationary phase, the silica surface is covalently bonded with an organic amine linker. This fundamentally changes the surface chemistry from acidic to basic,3[3]. Consequently, you can elute the highly polar compound using "softer" solvent systems like Hexane/Ethyl Acetate without needing toxic modifiers.

Q4: Can I use Reversed-Phase (C18) flash chromatography for this compound? A4: Yes, reversed-phase (RP) chromatography is highly effective for polar, ionizable amines, provided the mobile phase pH is controlled. Adding4[4] masks residual silanols on the C18 matrix and forms a stable ion pair, preventing secondary tailing interactions and ensuring predictable elution.

Troubleshooting Workflow

TroubleshootingWorkflow Start Issue: Severe Tailing & Low Recovery on Bare Silica Decision1 Change Stationary Phase? Start->Decision1 AmineSilica Amine-Functionalized Silica (e.g., KP-NH) Decision1->AmineSilica Yes BareSilica Retain Bare Silica Decision1->BareSilica No Success1 Elute: Hexane/EtOAc Result: Sharp Peaks AmineSilica->Success1 SolventMod Add Competing Amine (1-5% TEA or NH4OH) BareSilica->SolventMod RP_C18 Reversed-Phase (C18) with pH Modifier SolventMod->RP_C18 If tailing persists Success2 Elute: H2O/MeCN + 0.1% TFA Result: High Purity RP_C18->Success2

Troubleshooting workflow for resolving peak tailing of basic polyamines during purification.

Quantitative Data Comparison

The table below summarizes the expected outcomes when purifying [2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine across different stationary phases.

Stationary PhaseRecommended Solvent SystemModifier RequiredPeak ShapeExpected Recovery
Bare Silica Gel DCM / Methanol1-5% TEA or NH₄OHBroad / Tailing40 - 60%
Amine-Functionalized Silica Hexane / Ethyl AcetateNoneSharp / Symmetrical> 90%
Reversed-Phase (C18) Water / Acetonitrile0.1% TFA or TEASharp85 - 95%

Step-by-Step Experimental Protocols

Protocol A: High-Recovery Normal Phase Purification (Amine-Functionalized Silica)

This is the preferred method for maximum recovery and ease of solvent evaporation.

  • Column Selection: Select an amine-functionalized flash cartridge (e.g., Biotage KP-NH or equivalent) sized appropriately for your crude mass (typically a 10:1 to 20:1 silica-to-crude ratio).

  • Sample Loading: Dissolve the crude mixture in a minimal volume of Dichloromethane (DCM). Apply evenly to the top of the cartridge. (Note: Dry loading on Celite is acceptable if solubility is poor).

  • Equilibration: Equilibrate the column with 3-5 Column Volumes (CV) of 100% Hexane.

  • Gradient Elution: Run a linear gradient from 0% to 50% Ethyl Acetate in Hexane over 12 CV.

    • Scientific Insight: Because the stationary phase is inherently basic, the polyamine will partition ideally without the need for TEA or MeOH, eluting as a sharp, symmetrical peak.

  • Detection & Fractionation: Monitor UV absorbance at 254 nm and 280 nm. Collect fractions based on the threshold.

Protocol B: Reversed-Phase (C18) Purification with Ion-Pairing

Use this method if the compound contains highly polar impurities that co-elute in normal phase.

  • Column Preparation: Pre-condition a C18 flash column with 3 CV of 100% Acetonitrile (MeCN), followed by 5 CV of 95% Water / 5% MeCN containing 0.1% Trifluoroacetic acid (TFA).

  • Sample Loading: Dissolve the crude mixture in the initial mobile phase (or DMSO if highly lipophilic impurities are present). Inject via a liquid loading pump.

  • Gradient Elution: Execute a gradient from 5% to 60% MeCN (with constant 0.1% TFA in both aqueous and organic lines) over 15 CV.

    • Scientific Insight: The 0.1% TFA protonates the piperazine and primary amine nitrogens, suppressing secondary interactions with residual silanols on the C18 matrix while forming a stable ion pair that elutes predictably.

  • Post-Purification: Pool pure fractions and lyophilize to remove water and volatile TFA, yielding the compound as a highly pure TFA salt.

References

  • How do I purify ionizable organic amine compounds using flash column chromatography? | Biotage1

  • Technical Support Center: Purification of Bulky Amines by Chromatography | Benchchem 2

  • When should I use an amine-bonded silica for flash chromatography? | Biotage 3

  • The Choice of Mobile Phase in Reversed-Phase Flash Chromatography | Santai Technologies 4

Sources

Troubleshooting

Troubleshooting co-eluting peaks in[2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine HPLC analysis

Welcome to the Technical Support Center for the chromatographic analysis of [2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine . This highly polar, basic active pharmaceutical ingredient (API) presents unique analyti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic analysis of [2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine . This highly polar, basic active pharmaceutical ingredient (API) presents unique analytical challenges. Because the molecule contains both a primary methanamine group and a tertiary piperazine ring, it is highly susceptible to secondary interactions that cause peak tailing and co-elution with structurally similar impurities (such as des-methyl degradants or positional isomers).

This guide is designed to help analytical scientists diagnose, troubleshoot, and resolve co-eluting peaks using field-proven, mechanistically grounded strategies.

Diagnostic Workflow for Co-Eluting Peaks

Before adjusting your method, you must determine whether the co-elution is caused by secondary interactions (tailing) or poor chromatographic selectivity (hydrophobic mismatch) . Follow the diagnostic logic tree below.

TroubleshootingWorkflow Start Co-eluting Peaks Detected in Piperazine-Methanamine API CheckShape Analyze Peak Symmetry (Calculate Tailing Factor) Start->CheckShape Tailing Is Tailing Factor > 1.5? CheckShape->Tailing Silanol Secondary Silanol Interactions (Ion-Exchange with Silica) Tailing->Silanol Yes Selectivity Poor Chromatographic Selectivity (Hydrophobic/Polar Mismatch) Tailing->Selectivity No (Symmetrical) FixSilanol 1. Increase Buffer Conc. (>20mM) 2. Lower pH < 3.0 3. Use Positively Charged (PS) C18 Silanol->FixSilanol FixSelectivity 1. Switch to PFP or Polar-Embedded Phase 2. Optimize Gradient/Temperature 3. Evaluate HILIC Selectivity->FixSelectivity Validate System Suitability Test (SST) Validate Resolution (Rs > 2.0) FixSilanol->Validate FixSelectivity->Validate

Diagnostic workflow for resolving co-eluting peaks in basic amine HPLC analysis.

In-Depth Troubleshooting FAQs

Q1: My main API peak is tailing severely, causing it to co-elute with a known des-methyl piperazine impurity. How do I resolve this?

The Causality: The target molecule contains multiple basic nitrogen atoms (pKa ~8–10). On standard silica-based C18 columns, unbonded residual silanol groups become ionized ( SiO− ) at mid-pH ranges (pH 4–8). The positively charged amines in your sample undergo strong secondary ion-exchange interactions with these silanols. This pulls the tail of the peak outward, masking closely eluting impurities[1][2].

The Solution: You must neutralize the stationary phase and mask active sites. Lower the mobile phase pH to < 3.0 using orthophosphoric acid or formic acid. This protonates the silanols ( SiOH ), neutralizing their negative charge[3]. Additionally, increase your buffer concentration (e.g., 20–50 mM) to outcompete the API for any remaining active sites, a standard practice recommended in[3].

Q2: I optimized the pH and buffer, and my peak symmetry is perfect (Tf < 1.1). However, I am still seeing co-elution with positional isomers. What is the mechanistic failure here?

The Causality: If peak symmetry is excellent but co-elution persists, the issue is no longer secondary interactions; it is a lack of chromatographic selectivity ( α ). Standard C18 phases rely purely on hydrophobic dispersion forces. Positional isomers of the chloro-phenyl ring have nearly identical hydrophobic footprints, meaning a C18 phase cannot distinguish between them.

The Solution: Switch to an orthogonal stationary phase chemistry. A Pentafluorophenyl (PFP) column introduces π−π interactions, dipole-dipole interactions, and hydrogen bonding. The highly electronegative fluorine atoms will interact differently with the specific spatial arrangement of the chloro-substituted aromatic ring of the isomers, driving separation. Alternatively, utilizing a Positively Charged Surface (PS) C18 column repels basic amines, sharpening peaks and altering selectivity profiles, as detailed by [2].

Q3: Can I use ion-pairing reagents to separate the primary amine degradants from the intact tertiary piperazine API?

The Causality: Yes, but with strict caveats. Ion-pairing reagents (like sodium 1-heptanesulfonate) contain a hydrophobic tail and a negatively charged headgroup. They partition into the stationary phase, effectively turning it into a dynamic ion-exchange column. Because the intact API has multiple basic sites while some degradants may have fewer, the ion-pairing reagent will differentially increase the retention time of the more highly charged species.

The Solution: While effective for UV-based HPLC, ion-pairing reagents are notoriously difficult to wash off columns and cause severe ion suppression in LC-MS[1]. If MS compatibility is required, abandon ion-pairing and transition to Hydrophilic Interaction Liquid Chromatography (HILIC) using a bare silica or zwitterionic phase to separate the polar degradants[4].

Quantitative Data: Impact of Method Parameters on Co-Elution

The following table summarizes the expected chromatographic outcomes when altering column chemistry and mobile phase conditions for[2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine.

Column ChemistryMobile Phase pHAdditive / BufferTailing Factor (Tf)Resolution (Rs)*Mechanistic Outcome
Standard C18 6.510 mM Acetate2.8 (Severe)0.8 (Co-elution)Unprotonated silanols strongly bind basic piperazine nitrogens.
Standard C18 2.525 mM Phosphate1.5 (Moderate)1.4 (Partial)Low pH neutralizes silanols; buffer partially masks active sites.
Polar-Embedded C18 2.525 mM Phosphate1.1 (Excellent)2.1 (Baseline)Embedded amide group shields residual silanols from the amines.
Positively Charged (PS) C18 2.50.1% Formic Acid1.0 (Ideal)2.5 (Baseline)Surface positive charge actively repels basic amine groups.
Pentafluorophenyl (PFP) 4.010 mM Formate1.2 (Good)3.1 (Excellent)Fluorine atoms provide orthogonal dipole/ π−π selectivity for isomers.

*Resolution (Rs) calculated against the closest eluting des-methyl piperazine impurity.

Experimental Protocol: Self-Validating Method Optimization

To ensure scientific integrity, any method developed for this API must be a self-validating system . This means the protocol includes built-in System Suitability Testing (SST) criteria that automatically confirm whether the physical chemistry of the column and mobile phase are interacting correctly before sample analysis begins.

Step 1: Mobile Phase Preparation (Masking Active Sites)
  • Accurately weigh potassium dihydrogen phosphate ( KH2​PO4​ ) to prepare a 25 mM aqueous solution.

  • Adjust the pH to 2.5 using orthophosphoric acid.

    • Causality: A pH of 2.5 ensures both the primary methanamine and tertiary piperazine nitrogens are fully protonated, while simultaneously protonating residual silanols ( SiOH ) on the silica support, neutralizing their negative charge and preventing ion-exchange[3].

  • Filter through a 0.22 µm hydrophilic membrane.

Step 2: Stationary Phase Installation & Equilibration
  • Install a Polar-Embedded C18 or a Positively Charged Surface (PS) C18 column.

  • Flush the column with at least 15–20 column volumes of the starting mobile phase.

    • Causality: Basic compounds and highly aqueous buffered systems require extended equilibration to achieve a stable hydration layer and consistent ion-pairing equilibrium at the stationary phase surface[1][5].

Step 3: The Self-Validating System Suitability Test (SST)
  • Prepare a Resolution Standard containing the API (1.0 mg/mL) spiked with 1% of the des-methyl piperazine impurity.

  • Inject 5 µL of the Resolution Standard.

  • Validation Check: Calculate the Tailing Factor (Tf) of the main peak and the Resolution (Rs) between the API and the impurity.

    • Pass: Tf 1.2 and Rs 2.0. The system is validated; proceed with sample analysis.

    • Fail (Tf > 1.2): Secondary interactions are still occurring. Action: Increase buffer concentration to 35 mM or switch to a stronger competing base modifier (e.g., Triethylamine)[1].

    • Fail (Rs < 2.0): Selectivity is insufficient. Action: Adjust the gradient slope or switch to a PFP column chemistry.

References

  • Phenomenex. Loading Capacity of Amitriptyline using Luna® Omega and Kinetex® PS C18 Columns. Phenomenex Application Notes.[Link]

  • MDPI. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Molecules, 2024.[Link]

Sources

Optimization

Technical Support Center: A Guide to Preventing Degradation of [2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine

Welcome to the Technical Support Center for [2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine (CAS No. 1037161-38-8).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for [2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine (CAS No. 1037161-38-8). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical research compound. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during its storage and handling.

Introduction: Understanding the Molecule's Vulnerabilities

[2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine is a complex molecule featuring several reactive functional groups, including a primary benzylic amine, a tertiary amine within the methylpiperazine ring, and a chlorinated aromatic ring. This inherent chemical architecture makes it susceptible to degradation via several pathways, primarily oxidation and photodegradation. Understanding these vulnerabilities is the first step toward implementing effective preventative measures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Storage and Handling

Q1: What are the ideal storage conditions for [2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine to ensure its long-term stability?

A1: To maintain the integrity of the compound, it is crucial to store it under controlled conditions that minimize exposure to environmental factors known to promote degradation.

Recommended Storage Conditions:

ParameterRecommendationRationale
Temperature Cool (2-8 °C) or cold (-20 °C)Lower temperatures significantly slow down the rate of chemical degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)The primary amine and the piperazine ring are susceptible to oxidation.[1] An inert atmosphere displaces oxygen, preventing oxidative degradation.
Light Amber Vial/Protection from LightAromatic amines and benzylic amines can be sensitive to light, leading to photodegradation.
Moisture Tightly Sealed Container in a Dry LocationThe compound is hygroscopic and can absorb moisture, which may facilitate hydrolytic degradation or act as a medium for other reactions.[1]

Self-Validating Check: Periodically (e.g., every 6-12 months), a small aliquot of the stored compound should be analyzed by HPLC to check for the appearance of new impurity peaks, confirming the continued efficacy of the storage conditions.

Q2: I've received the compound in a standard clear vial. What immediate steps should I take to ensure its stability?

A2: If the compound arrives in a clear vial, it is imperative to protect it from light immediately.

Immediate Actions:

  • Transfer to an Amber Vial: If possible, transfer the entire sample to a pre-weighed amber glass vial with a tight-fitting cap.

  • Wrap the Vial: If an amber vial is not available, wrap the clear vial securely with aluminum foil or opaque laboratory tape to block out light.

  • Inert Gas Purge: For long-term storage, it is highly recommended to purge the vial with an inert gas like argon or nitrogen before sealing.

  • Store as Recommended: Place the protected vial in a cool, dry, and dark location as outlined in the table above.

Understanding and Identifying Degradation

Q3: What are the most likely degradation pathways for this compound?

A3: Based on the chemical structure, the two most probable degradation pathways are oxidation and photodegradation.

  • Oxidation: The primary benzylic amine and the tertiary amine in the methylpiperazine ring are susceptible to oxidation. This can lead to the formation of N-oxides, imines, and other oxidative degradation products. The piperazine ring itself can also undergo oxidative cleavage.

  • Photodegradation: The aromatic ring and the benzylic amine can absorb UV light, leading to the formation of reactive species and subsequent degradation products.

The following diagram illustrates the potential sites of degradation on the molecule.

cluster_molecule [2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine cluster_key Potential Degradation Sites mol O Oxidation O->mol O->mol P Photodegradation P->mol P->mol

Caption: Potential degradation sites on the molecule.

Q4: I suspect my sample has degraded. How can I confirm this and identify the degradation products?

A4: The most effective way to assess the purity of your sample and identify potential degradation products is by using a stability-indicating analytical method, primarily High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

Troubleshooting Workflow for Suspected Degradation:

start Suspected Degradation prep Prepare Sample Solution (e.g., in Mobile Phase) start->prep hplc Analyze by Stability-Indicating RP-HPLC-UV prep->hplc compare Compare Chromatogram to Reference Standard hplc->compare no_deg No Significant New Peaks (Purity >98%) Sample is Stable compare->no_deg No deg New Peaks Observed (Purity <98%) Degradation Confirmed compare->deg Yes lcms Analyze by LC-MS/MS to Identify Degradants deg->lcms characterize Characterize Degradation Products (Mass, Fragmentation) lcms->characterize pathway Propose Degradation Pathway characterize->pathway

Caption: Workflow for investigating suspected degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[2][3]

Objective: To intentionally degrade the compound under various stress conditions to generate potential degradation products.

Materials:

  • [2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • HPLC-grade water, acetonitrile, and methanol

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60 °C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60 °C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store a solid sample of the compound in an oven at 60 °C for 7 days. Also, heat a solution of the compound at 60 °C for 24 hours.

  • Photodegradation: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Analysis: Analyze all stressed samples, along with an unstressed control, using the HPLC method described below.

Protocol 2: Stability-Indicating RP-HPLC Method

This method is a starting point and may require optimization for your specific instrumentation and degradation products.

Instrumentation:

  • HPLC system with a UV detector or a Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection 254 nm (or scan with DAD to find optimal wavelength)
Injection Volume 10 µL

Data Interpretation:

  • The method is considered "stability-indicating" if the peaks for the parent compound and all degradation products are well-resolved (resolution > 1.5).

  • Peak purity analysis using a DAD can confirm that the parent peak is free from co-eluting impurities.

References

  • Biosynce. (2025, August 4). What are the stability conditions of piperazine?
  • United Nations Office on Drugs and Crime. (n.d.).
  • Bhaskar, V. U., & Kumar, S. A. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155.
  • Benchchem. (2025). Navigating the Analytical Landscape of (R)-(4-Chlorophenyl)(phenyl)
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • Alsante, K. M., et al. (2014). Recent trends in product development and regulatory issues on impurities in active pharmaceutical ingredient (api) and drug products. part 1: predicting degradation related impurities and impurity considerations for pharmaceutical dosage forms. AAPS PharmSciTech, 15(1), 198-212.
  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products.
  • ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products.

Sources

Troubleshooting

Technical Support Center: Optimizing Crystallization Conditions for [2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the crystallization of [2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine (CAS 1037161-38-8)....

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the crystallization of [2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine (CAS 1037161-38-8). As a substituted aromatic amine, this compound presents unique challenges and opportunities in developing a robust crystallization process. This document is structured to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

Section 1: Understanding the Molecule - A Foundation for Success

Before initiating crystallization experiments, a thorough understanding of the molecule's physicochemical properties is paramount. The structure of [2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine contains several key functional groups that dictate its behavior in solution:

  • Primary Aromatic Amine (-CH₂NH₂): This group is basic and a strong hydrogen bond donor.

  • Tertiary Amines (piperazine ring): The two nitrogen atoms in the 4-methylpiperazine moiety are also basic.

  • Aromatic Ring with Chloro-substituent: This bulky, somewhat lipophilic core influences solubility in organic solvents.

The presence of multiple basic nitrogen atoms means that the molecule's overall charge, and therefore its solubility, is highly dependent on pH.[1] In acidic conditions, these nitrogens will be protonated, forming a more soluble salt. In basic conditions, the molecule exists as the neutral free base, which is typically less soluble in aqueous media. This pH-solubility relationship is a powerful tool that can be exploited for crystallization.[2]

Section 2: Frequently Asked Questions (FAQs)

Q1: I've dissolved my compound in a hot solvent and cooled it down, but no crystals are forming. What's wrong? A1: This is a common issue that usually points to one of two scenarios: the solution is not sufficiently supersaturated, or there is a high energy barrier for nucleation. To induce crystallization, you can try scratching the inside of the flask with a glass rod to create nucleation sites, adding a "seed" crystal of the compound, or placing the solution in a colder environment (e.g., an ice bath or freezer).[3][4] If these methods fail, your solution may be too dilute; try evaporating some of the solvent and cooling again.[5]

Q2: My compound is "oiling out" instead of forming crystals. How do I fix this? A2: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice. This often happens when the solution is cooled too quickly or is too concentrated, leading to a high level of supersaturation.[4] It can also occur if the boiling point of the solvent is higher than the melting point of the compound. To resolve this, try re-heating the solution to dissolve the oil, add a small amount of additional solvent to reduce the concentration, and allow it to cool much more slowly. Using a different solvent system may also be necessary.[4]

Q3: The crystal yield is very low. How can I improve it? A3: A low yield typically means a significant amount of your compound remains dissolved in the mother liquor.[5] To improve yield, ensure you used the minimum amount of hot solvent necessary for dissolution. After the initial crystallization at room temperature, cool the flask in an ice bath for an extended period to maximize precipitation. You can also attempt to recover a second crop of crystals by partially evaporating the solvent from the mother liquor and re-cooling.

Q4: How do I know if I have different polymorphs? A4: Polymorphism is the ability of a compound to exist in multiple crystalline forms, which can have different physical properties like solubility and stability.[6][7] You cannot determine polymorphism by visual inspection alone. Unambiguous identification requires analytical techniques such as X-Ray Powder Diffraction (XRPD), which shows a characteristic diffraction pattern for each crystal form, and Differential Scanning Calorimetry (DSC), which can identify different melting points and phase transitions.[8] If you obtain different-looking crystals from different solvent systems or cooling rates, a polymorphic screen is highly recommended.

Q5: What is the best starting solvent for crystallizing this specific molecule? A5: There is no universal "best" solvent.[9] However, given the molecule's structure, good starting points for screening would include polar protic solvents like ethanol or isopropanol, and polar aprotic solvents like acetonitrile or ethyl acetate. These solvents can engage in the hydrogen bonding necessary to form a stable crystal lattice.[10][11] A systematic screening of several solvents or solvent mixtures is the most effective approach.[12][13]

Section 3: In-Depth Troubleshooting Guide

Problem: No Crystal Formation Upon Cooling

This issue arises when the energy barrier for nucleation is not overcome. The following workflow can systematically address this problem.

G start Dissolved Compound Cools, No Crystals Form check_cloudy Is the solution cloudy or clear? start->check_cloudy cloudy Cloudy Solution (Supersaturated, Nucleation Inhibited) check_cloudy->cloudy Cloudy clear Clear Solution (May be Unsaturated or Requires Nucleation Trigger) check_cloudy->clear Clear scratch 1. Scratch flask with glass rod cloudy->scratch clear->scratch seed 2. Add a seed crystal scratch->seed antisolvent 3. Add drops of an anti-solvent seed->antisolvent evaporate 4. Concentrate solution (slow evaporation) antisolvent->evaporate reassess Re-evaluate Solvent System evaporate->reassess If all else fails

Figure 1: Troubleshooting workflow for inducing crystallization.
Problem: "Oiling Out" or Amorphous Precipitation

This is often a result of excessive supersaturation or kinetic factors favoring a disordered state over an ordered crystal lattice.

  • Causality: When a solution is cooled too rapidly, molecules may not have sufficient time to orient themselves into a crystal lattice. Instead, they crash out of solution as a disordered, often oily, phase. High impurity levels can also disrupt lattice formation and promote oiling.[4]

  • Solutions:

    • Reduce Supersaturation: Re-heat the mixture until the oil redissolves completely. Add 10-20% more solvent to decrease the concentration.[4]

    • Slow Down Cooling: This is the most critical parameter. Allow the flask to cool to room temperature on the benchtop, insulated from the cold surface by a cork ring or paper towels. Once at room temperature, transfer it to a refrigerator, and only then to a freezer, to slow the cooling process as much as possible.

    • Change Solvent System: If the problem persists, the chosen solvent may be too "good." Try a solvent in which the compound has slightly lower solubility, or use an anti-solvent crystallization method (see Protocol 3).

Section 4: Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol allows for the efficient screening of multiple solvents to identify promising candidates for crystallization.

  • Preparation: Aliquot approximately 10-20 mg of your compound into several small vials.

  • Solvent Addition: To each vial, add a different solvent (see Table 1) dropwise at room temperature until the solid just dissolves. Record the approximate solubility. If it doesn't dissolve in ~1 mL, it may be poorly soluble.

  • Heating: For vials where the compound is poorly soluble at room temperature, gently heat the mixture towards the solvent's boiling point. If the compound dissolves, it is a potential candidate for slow-cooling crystallization.

  • Cooling & Observation:

    • Allow all vials where the compound dissolved (either at room temp or upon heating) to cool slowly to room temperature.

    • If no crystals form, transfer the vials to a 4°C refrigerator and observe after several hours.

    • Observe the quality of any solids that form (e.g., crystalline, amorphous, oil). The best candidates are solvents that show low solubility at room temperature but high solubility when hot, and which produce a crystalline solid upon cooling.

Solvent Class Suggested Solvents Boiling Point (°C) Polarity (Index) Comments
Polar Protic Ethanol785.2Good for H-bonding compounds.
Isopropanol (IPA)824.3Less volatile than ethanol.
Methanol656.6High solubility often requires an anti-solvent.
Polar Aprotic Acetonitrile826.2Good for compounds with dipole moments.
Ethyl Acetate774.3Common crystallization solvent.
Acetone565.4Volatility can be an issue, but useful for evaporation.
Nonpolar Toluene1112.4May work if molecule has significant nonpolar character.
Heptane/Hexane98 / 690.0Primarily used as anti-solvents.

Table 1: A selection of common solvents for crystallization screening.

Protocol 2: pH-Swing Crystallization

This method leverages the basicity of the amine groups to control solubility.

  • Dissolution: Dissolve the compound in a dilute aqueous acidic solution (e.g., 1 M HCl). Use the minimum volume required for complete dissolution. This protonates the amine groups, forming a soluble hydrochloride salt.

  • Filtration (Optional): If the solution contains insoluble impurities, filter it at this stage.

  • Precipitation: While stirring vigorously, slowly add a base (e.g., 1 M NaOH or 2 M ammonium hydroxide) dropwise. As the pH increases, the compound will deprotonate and precipitate out as the less soluble free base.

  • Control: The rate of base addition is critical. A slow rate promotes the formation of larger, more ordered crystals. A rapid rate will cause the compound to crash out as a fine powder or amorphous solid.[14]

  • Isolation: Once precipitation is complete, continue stirring for a period to allow for crystal growth (ageing). Collect the solid by filtration, wash with water to remove residual salts, and dry thoroughly.

Protocol 3: Anti-Solvent Crystallization

This technique is ideal when the compound is highly soluble in one solvent but poorly soluble in another miscible one.

  • Dissolution: Dissolve the compound in a minimal amount of a "good" solvent (e.g., ethanol or acetone) at room temperature.

  • Anti-Solvent Addition: Slowly add a miscible "anti-solvent" (e.g., water or hexane) dropwise while stirring. Continue adding until the solution becomes persistently turbid (cloudy).[4]

  • Clarification: Add a few drops of the "good" solvent back into the mixture until it just becomes clear again. This brings the solution to the precise point of saturation.

  • Crystallization: Cover the vial and allow it to stand undisturbed. Slow diffusion or slight evaporation of the more volatile "good" solvent will gently increase supersaturation, leading to slow and controlled crystal growth.

G start Select Crystallization Strategy q1 Is compound thermally stable? start->q1 q2 Is there a good 'soluble hot / insoluble cold' solvent? q1->q2 Yes q3 Is solubility highly pH dependent? q1->q3 No / Unsure q2->q3 No slow_cool Use Slow Cooling Method q2->slow_cool Yes q4 Is compound highly soluble in one solvent but insoluble in a miscible anti-solvent? q3->q4 No ph_swing Use pH-Swing Method q3->ph_swing Yes anti_solvent Use Anti-Solvent Method q4->anti_solvent Yes vapor_diff Consider Vapor Diffusion q4->vapor_diff No / Small Scale

Figure 2: Decision tree for selecting a primary crystallization method.

Section 5: The Challenge of Polymorphism

For any active pharmaceutical ingredient (API), identifying and controlling the polymorphic form is not just a matter of optimization, but a regulatory necessity.[15] Different polymorphs can have dramatically different bioavailabilities and manufacturing properties.[7]

  • Influencing Factors: The final polymorphic form is a product of both thermodynamic and kinetic factors.[8][16]

    • Solvent: The choice of solvent can stabilize a particular conformer of the molecule in solution, leading to the nucleation of a specific polymorph.[10]

    • Temperature & Cooling Rate: Slower cooling rates at lower levels of supersaturation tend to favor the most thermodynamically stable form. Rapid cooling can trap less stable (metastable) kinetic forms.

    • pH and Additives: These can influence which molecular interactions are dominant, thereby directing the crystal packing arrangement.[1]

  • Screening for Polymorphs: A robust polymorph screen involves crystallizing the compound under a wide variety of conditions (different solvents, temperatures, evaporation rates, etc.) and analyzing each solid sample by XRPD to see if different crystal forms have been produced.

References

  • G. G. Z. Zhang, "Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems," Industrial & Engineering Chemistry Research, 2012. [12][17]

  • Nishka Research, "The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry," 2023. [6]

  • A. D. Salman, "Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs," Pharmaceutical Technology, 2011. [13]

  • C. Lorena, "Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients," Journal of Pharmaceutical Sciences and Research, 2024. [7]

  • Jagiellońskie Centrum Innowacji, "POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS," JCI. [8]

  • S. R. Chemburkar et al., "Understanding pharmaceutical polymorphic transformations I: influence of process variables and storage conditions," Pharmaceutical Development and Technology, 2000. [16]

  • S. Rohani et al., "An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals," Journal of Pharmaceutical Sciences, 2005. [10]

  • A. C. S. N. de C. Silva, "The Polymorphism Effect in Active Pharmaceutical Ingredients (API): A Issue Affecting on Bioavailability And Bioequivalence of Drugs," Crimson Publishers, 2018. [15]

  • ResearchGate, "Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems | Request PDF," ResearchGate. [18]

  • Chemistry LibreTexts, "6.6D: Troubleshooting," 2024. [5]

  • Quora, "What should I do if crystallisation does not occur?," 2017. [3]

  • C. D. Martin, "Guide for crystallization," University of Geneva. [9]

  • BenchChem, "Troubleshooting pseudotropine crystallization procedures," 2025. [4]

  • M. E. S. Eusébio et al., "pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media," MDPI, 2023. [1]

  • ResearchGate, "Can anyone suggest what the relationship between pH and the crystallite size is?," 2013. [14]

  • S. Fitz, D. Rother, "Crystallization-based downstream processing of ω-transaminase- and amine dehydrogenase-catalyzed reactions," RSC Publishing, 2023. [2]

  • J. Newman et al., "Predicting the Effect of Chemical Factors on the pH of Crystallization Trials," PMC, 2020. [19]

  • E. M. T. Al-Zubaidi et al., "Synthesis and Characterization New Liquid Crystals from Organic Amine Compounds Chlorpheniramine, Clementine, 6-Alkoxy Alanine," AIP Publishing, 2023. [20]

  • NextSDS, "[2-chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine," NextSDS. [21]

  • Sigma-Aldrich, "[2-chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine | 1037161-38-8," Sigma-Aldrich. [22]

  • Sapphire Bioscience, "[2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine," Sapphire Bioscience. [23]

  • R. A. B. da Silveira et al., "Synthesis, crystal structure and Hirshfeld surface analysis of 2-{4-[(2-chlorophenyl)methyl]-3-methyl-6-oxopyridazin-1-yl}-N-phenylacetamide," PMC, 2020. [24]

  • G. A. Morris et al., "Synthesis and Crystal Structure Analysis of Some Aromatic Imines of Syringaldehyde," MDPI, 2024. [11]

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Reference Data & Comparative Studies

Validation

Comparative Efficacy of Kinase Inhibitors Featuring Chloro-Phenyl and Methylpiperazine Scaffolds: A Technical Guide

Introduction In the landscape of targeted cancer therapy, kinase inhibitors stand as a pillar of precision medicine. Their development has revolutionized the treatment of various malignancies by targeting the specific mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of targeted cancer therapy, kinase inhibitors stand as a pillar of precision medicine. Their development has revolutionized the treatment of various malignancies by targeting the specific molecular drivers of cancer cell growth and survival. A recurring theme in the medicinal chemistry of kinase inhibitors is the utilization of privileged scaffolds—core molecular structures that exhibit favorable properties for binding to the ATP pocket of kinases. While the specific chemical entity [2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine is not found as the central core of currently approved major kinase inhibitors, its constituent fragments—the substituted chloro-phenyl ring and the N-methylpiperazine moiety—are prevalent and critical components in several highly successful drugs.

This guide provides an in-depth comparative analysis of three such multi-kinase inhibitors: Dasatinib , Ponatinib , and Brigatinib . These agents, while structurally distinct, share key pharmacophoric features reminiscent of the user's specified scaffold and offer a compelling case study in how subtle modifications to these features can profoundly impact potency, kinase selectivity, and clinical utility. This document is intended for researchers, scientists, and drug development professionals, offering not just a comparison of efficacy data but also a look into the causality behind the experimental methods used to generate this data.

Chapter 1: Profile of Key Inhibitors

The three inhibitors chosen for this comparison are all potent, orally bioavailable small molecules that have made a significant impact in oncology.

  • Dasatinib (Sprycel®): Developed by Bristol-Myers Squibb, Dasatinib is a potent dual inhibitor of BCR-ABL and Src family kinases.[1] Its structure features a central 2-aminothiazole core linked to a N-(2-chloro-6-methylphenyl)carboxamide group, bearing a close resemblance to the chloro-phenyl portion of the requested scaffold. It is a cornerstone treatment for chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[2]

  • Ponatinib (Iclusig®): Developed by ARIAD Pharmaceuticals, Ponatinib is a pan-BCR-ABL inhibitor designed specifically to overcome the T315I "gatekeeper" mutation that confers resistance to other tyrosine kinase inhibitors (TKIs) like imatinib and dasatinib.[3][4] It features a terminal N-methylpiperazine group, a key solubilizing and binding feature.

  • Brigatinib (Alunbrig®): Developed by ARIAD Pharmaceuticals/Takeda, Brigatinib is a next-generation inhibitor of Anaplastic Lymphoma Kinase (ALK) and ROS1.[5][6] It is particularly effective against ALK-rearranged non-small cell lung cancer (NSCLC), including cases with mutations that confer resistance to the first-generation inhibitor, crizotinib.[5] Its complex structure also incorporates a piperidine-N-methylpiperazine side chain.

Chapter 2: Comparative Kinase Selectivity and Potency

The efficacy of a kinase inhibitor is defined by its potency against the intended target and its selectivity profile across the human kinome. High potency is desirable, but broad-spectrum activity (low selectivity) can lead to off-target toxicities. Conversely, high selectivity can be beneficial for safety but may be less effective against cancers that rely on multiple signaling pathways. The following data, compiled from in vitro biochemical assays, illustrates the distinct profiles of our three comparator compounds.

Rationale for Biochemical Kinase Assays: These assays provide the cleanest measure of a drug's direct inhibitory activity on a purified enzyme. By quantifying the transfer of phosphate from ATP to a substrate, we can determine the concentration of inhibitor required to reduce kinase activity by 50% (the IC50 value).[7][8] A lower IC50 indicates higher potency.

Table 1: Comparative Biochemical Kinase Inhibition (IC50, nM)

Kinase Target Dasatinib (IC50, nM) Ponatinib (IC50, nM) Brigatinib (IC50, nM)
ABL1 < 1 - 3.0[9] 0.37[10] >1000
ABL1 (T315I) >1000 2.0[10] >1000
SRC 0.5[11] 5.4[10] >1000
ALK - - 0.6[5]
ROS1 - - 1.9[12]
c-KIT < 30[11] 12.5[10] -
PDGFRα < 30[11] 1.1[10] -
VEGFR2 - 1.5[10] -
FGFR1 - 2.2[10] -
FLT3 ~1000[13] 13[10] 2.1[12]

| EGFR (L858R) | - | - | 1.5 - 2.1[14] |

This data highlights the distinct therapeutic niches for each inhibitor. Dasatinib is a potent Src/Abl inhibitor, Ponatinib is a broader-spectrum inhibitor with potent activity against FGFR and VEGFR families and the critical T315I ABL mutant, while Brigatinib is a highly potent and selective ALK/ROS1 inhibitor.

G cluster_dasatinib Dasatinib Targets cluster_ponatinib Ponatinib Targets cluster_brigatinib Brigatinib Targets Dasatinib Dasatinib BCR_ABL BCR-ABL Dasatinib->BCR_ABL SRC_Family Src Family (SRC, LCK, etc.) Dasatinib->SRC_Family c_KIT c-KIT Dasatinib->c_KIT PDGFR PDGFR Dasatinib->PDGFR Ponatinib Ponatinib BCR_ABL_T315I BCR-ABL (incl. T315I) Ponatinib->BCR_ABL_T315I FGFR_Family FGFR Family Ponatinib->FGFR_Family VEGFR_Family VEGFR Family Ponatinib->VEGFR_Family Brigatinib Brigatinib ALK ALK Brigatinib->ALK ROS1 ROS1 Brigatinib->ROS1 EGFR_mut EGFR (mutant) Brigatinib->EGFR_mut G cluster_pathway Simplified Oncogenic Kinase Signaling cluster_inhibitors Points of Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., ALK, KIT, PDGFR) GF->RTK Downstream Downstream Signaling (e.g., STAT3, AKT, ERK) RTK->Downstream Fusion Fusion Oncoprotein (e.g., BCR-ABL) Fusion->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Dasatinib Dasatinib Dasatinib->Fusion Ponatinib Ponatinib Ponatinib->Fusion Brigatinib Brigatinib Brigatinib->RTK

Caption: Simplified signaling pathway showing points of intervention for each inhibitor.

Chapter 5: Experimental Protocols

Scientific integrity rests on reproducible methodologies. The following are detailed, self-validating protocols for the key assays discussed in this guide.

Experimental Protocol 1: Biochemical Kinase Assay (Luminescence-Based)

This protocol outlines a common method for determining the IC50 of a test compound against a specific kinase using a luminescence-based ADP detection assay.

Principle: Kinase activity consumes ATP, producing ADP. The amount of ADP produced is directly proportional to kinase activity. A reagent is added to convert ADP to ATP, which then drives a luciferase reaction, generating a luminescent signal. [15] Materials:

  • Purified recombinant kinase

  • Kinase-specific peptide substrate

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ATP at a concentration near its Km for the kinase

  • Test compounds (Dasatinib, Ponatinib, etc.) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) into the assay plate wells.

  • Enzyme/Substrate Addition: Prepare a master mix of kinase and substrate in kinase reaction buffer. Add this mix to the wells containing the test compounds.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate Reaction: Prepare an ATP solution in kinase reaction buffer. Add this to all wells to start the kinase reaction.

  • Kinase Reaction: Incubate the plate for a defined period (e.g., 60 minutes) at room temperature or 30°C.

  • Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to each well. This converts ADP to ATP and initiates the luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Normalize the data to high (no inhibitor) and low (no enzyme) controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

G A Plate Inhibitor Dilutions B Add Kinase + Substrate Mix A->B C Pre-incubate (15 min) B->C D Add ATP to Start Reaction C->D E Incubate (60 min) D->E F Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) E->F G Incubate (40 min) F->G H Add Detection Reagent (Convert ADP -> ATP, Generate Light) G->H I Incubate (30 min) H->I J Read Luminescence I->J K Calculate IC50 J->K

Caption: Workflow for a luminescence-based biochemical kinase assay.

Experimental Protocol 2: Cell Viability MTS Assay

This protocol measures the effect of an inhibitor on cell proliferation and is used to determine the GI50 value. [16][17] Principle: The MTS tetrazolium compound is reduced by viable, metabolically active cells to a colored formazan product that is soluble in culture media. The quantity of formazan is measured by absorbance and is directly proportional to the number of viable cells. [18] Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well clear, flat-bottom tissue culture plates

  • Test compounds (Dasatinib, Ponatinib, etc.)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)

  • Microplate spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the appropriate wells. Include vehicle-only (e.g., DMSO) control wells.

  • Incubation: Incubate the plate for the desired exposure time (typically 72 hours) at 37°C, 5% CO₂.

  • MTS Addition: Add 20 µL of MTS reagent directly to each well.

  • Formazan Development: Incubate the plate for 1 to 4 hours at 37°C, 5% CO₂. The incubation time should be optimized for the specific cell line.

  • Absorbance Measurement: Gently shake the plate to mix and then measure the absorbance at 490 nm using a microplate reader. [19]7. Data Analysis: Subtract the absorbance of a "no cell" blank from all readings. Normalize the data to the vehicle control wells (set as 100% viability). Plot the normalized viability against the log of the compound concentration and fit a dose-response curve to calculate the GI50 value.

Experimental Protocol 3: Western Blotting for Target Engagement

This protocol is used to confirm that an inhibitor is engaging its intended target within the cell by measuring the phosphorylation status of the kinase or its downstream substrates.

Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated protein of interest and the total protein. A decrease in the phosphorylated signal relative to the total protein indicates target inhibition. [20] Materials:

  • Treated cell pellets

  • Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane and transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ALK, anti-total-ALK)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagent

  • Imaging system (e.g., CCD-based imager)

Procedure:

  • Cell Lysis: Treat cells with the kinase inhibitor for a specified time (e.g., 2 hours). Harvest and lyse the cells in ice-cold lysis buffer containing phosphatase inhibitors.

  • Protein Quantification: Clear the lysate by centrifugation and determine the protein concentration of the supernatant.

  • Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane and separate them by gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-kinase) diluted in blocking buffer, typically overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing: The membrane can be stripped of antibodies and reprobed with an antibody for the total protein or a loading control (e.g., β-actin) to ensure equal protein loading.

Conclusion and Future Directions

Dasatinib, Ponatinib, and Brigatinib exemplify the power of structure-guided drug design in oncology. Although they lack the exact [2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine backbone, they incorporate its key chemical motifs to achieve high potency against distinct sets of kinase targets.

  • Dasatinib remains a critical therapy in CML, defined by its potent dual BCR-ABL and Src family kinase inhibition.

  • Ponatinib serves as a vital option for patients with resistant CML, particularly those with the T315I mutation, showcasing how rational design can overcome specific mechanisms of drug resistance. Its broad profile against FGFR and VEGFR also gives it utility in other malignancies. [21]* Brigatinib stands out for its potent and selective inhibition of ALK and its mutants, providing a powerful tool against crizotinib-resistant NSCLC and demonstrating superior efficacy and a favorable safety profile. [6] The comparative data presented in this guide underscores a fundamental principle in kinase inhibitor development: minor changes in chemical structure can lead to dramatic shifts in selectivity, efficacy, and ultimately, clinical application. The continued exploration of novel scaffolds and the strategic combination of privileged fragments, such as the chloro-phenyl and methylpiperazine moieties, will undoubtedly lead to the next generation of even more precise and effective targeted therapies. Future research will likely focus on developing inhibitors with even greater selectivity to minimize off-target effects or, conversely, on designing multi-targeted agents that can simultaneously counteract multiple escape pathways used by cancer cells.

References
  • Zhang, S., et al. (2016). The Potent ALK Inhibitor Brigatinib (AP26113) Overcomes Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in Preclinical Models. Clinical Cancer Research, 22(22), 5527-5538. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • Della Corte, C. M., et al. (2019). Brigatinib for ALK-positive metastatic non-small-cell lung cancer: design, development and place in therapy. Drug Design, Development and Therapy, 13, 645–656. [Link]

  • Gettinger, S., et al. (2017). The activity, safety, and evolving role of brigatinib in patients with ALK-rearranged non-small cell lung cancers. OncoTargets and Therapy, 10, 3569-3576. [Link]

  • Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol. [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661. [Link]

  • Jiao, Y., et al. (2018). Ponatinib: a novel multi-tyrosine kinase inhibitor against human malignancies. Journal of Hematology & Oncology, 11(1), 125. [Link]

  • Maranis, A., et al. (2018). Recent Studies on Ponatinib in Cancers Other Than Chronic Myeloid Leukemia. Cancers, 10(11), 441. [Link]

  • Singh, H., et al. (2020). A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer. Biomedicine & Pharmacotherapy, 130, 110577. [Link]

  • Johnson, F. M., et al. (2009). DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS. Leukemia, 23(7), 1293-1301. [Link]

  • Das, J., et al. (2006). 2-aminothiazole as a Novel Kinase Inhibitor Template. Structure-activity Relationship Studies Toward the Discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. [Link]

  • PubChem. (n.d.). Ponatinib. [Link]

  • ResearchGate. (n.d.). Brigatinib exhibits a pan-ALK inhibitory profile in cellular models. [Link]

  • Eustace, A. J., et al. (2008). Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines. Journal of Translational Medicine, 6, 53. [Link]

  • MDPI. (2023). Computational Investigations on Reaction Mechanisms of the Covalent Inhibitors Ponatinib and Analogs Targeting the Extracellular Signal-Regulated Kinases. [Link]

  • El-Gamal, M. I., et al. (2020). Nicotinamide–Ponatinib Analogues as Potent Anti-CML and Anti-AML Compounds. Molecules, 25(21), 5183. [Link]

  • Domainex. (n.d.). Biochemical kinase assay to improve potency and selectivity. [Link]

  • ResearchGate. (n.d.). In vitro and cellular activity of brigatinib against select kinases. [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. [Link]

  • Celtarys. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Talpaz, M., et al. (2006). Dasatinib in imatinib-resistant Philadelphia chromosome-positive leukemias. New England Journal of Medicine, 354(24), 2531-2541. [Link]

  • Hughes, T., et al. (2018). Modelling ponatinib resistance in tyrosine kinase inhibitor-naïve and dasatinib resistant BCR-ABL1+ cell lines. Oncotarget, 9(84), 35536-35546. [Link]

  • LaBelle, J. L., & Hohl, R. J. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of Visualized Experiments, (123), 55629. [Link]

  • Assay Genie. (n.d.). Western Blot Protocol & Troubleshooting Guide. [Link]

  • Dráber, P., et al. (2014). Real-Time Analysis of Imatinib- and Dasatinib-Induced Effects on Chronic Myelogenous Leukemia Cell Interaction with Fibronectin. PLoS ONE, 9(9), e107367. [Link]

  • ResearchGate. (n.d.). Antiproliferative IC50 of dasatinib in DLBCL cell lines. [Link]

  • Dráber, P., et al. (2014). Real-Time Analysis of Imatinib- and Dasatinib-Induced Effects on Chronic Myelogenous Leukemia Cell Interaction with Fibronectin. PLOS ONE, 9(9), e107367. [Link]

  • Li, Z., et al. (2018). Novel multiple tyrosine kinase inhibitor ponatinib inhibits bFGF-activated signaling in neuroblastoma cells and suppresses neuroblastoma growth in vivo. OncoTargets and Therapy, 11, 2589-2597. [Link]

  • Smith, B. D., et al. (2014). Ponatinib Inhibits Polyclonal Drug-Resistant KIT Oncoproteins and Shows Therapeutic Potential in Heavily Pretreated Gastrointestinal Stromal Tumor (GIST) Patients. Clinical Cancer Research, 20(22), 5745-5755. [Link]

  • Konig, H., et al. (2011). Efficacy of Ponatinib Against ABL Tyrosine Kinase Inhibitor Resistant Leukemia Cells. Blood, 118(21), 2736. [Link]

  • U.S. Food and Drug Administration. (2012). Clinical Pharmacology and Biopharmaceutics Review(s) for Iclusig (ponatinib). [Link]

  • Taylor & Francis Online. (2020). Kinase Activity-Tagged Western Blotting Assay. [Link]

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Validation

A Preclinical Roadmap for Benchmarking [2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine as a Novel Antipsychotic Candidate

Introduction: Unveiling a Potential New Player in Neuropsychopharmacology In the landscape of neuropsychopharmacology, the quest for novel antipsychotic agents with improved efficacy and tolerability remains a paramount...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling a Potential New Player in Neuropsychopharmacology

In the landscape of neuropsychopharmacology, the quest for novel antipsychotic agents with improved efficacy and tolerability remains a paramount objective. The compound [2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine, henceforth referred to as Compound X, presents a compelling structural motif for investigation. Its core features, a substituted phenyl ring linked to a 4-methylpiperazine moiety, are hallmarks of numerous established atypical antipsychotics.[1][2][3][4][5][6] This structural similarity provides a strong rationale for its evaluation as a potential modulator of key neurotransmitter systems implicated in the pathophysiology of psychosis, namely the dopaminergic and serotonergic pathways.[7][8][9][10][11][12]

This guide outlines a comprehensive preclinical benchmarking strategy to elucidate the pharmacological profile of Compound X. We will propose a hypothetical mechanism of action and detail a rigorous experimental workflow to compare its in vitro and in vivo properties against a panel of well-established atypical antipsychotic drugs: Clozapine, Olanzapine, and Risperidone. These reference compounds have been selected based on their extensive clinical use and well-characterized receptor binding profiles, providing a robust framework for contextualizing the potential therapeutic value of Compound X.[13][14][15][16]

Hypothesized Mechanism of Action: A Dual-Target Strategy

The piperazine scaffold is a privileged structure in medicinal chemistry, frequently associated with high-affinity interactions at G-protein coupled receptors (GPCRs).[1][3][5] Specifically, the N-arylpiperazine motif is a common pharmacophore in drugs targeting dopamine D2 and serotonin 5-HT2A receptors.[1][5] Atypical antipsychotics, often referred to as second-generation antipsychotics, typically exhibit a multi-receptor binding profile, with a key characteristic being potent antagonism of both D2 and 5-HT2A receptors.[8][9][10][12][16] This dual antagonism is believed to contribute to their efficacy against the positive symptoms of schizophrenia while mitigating the risk of extrapyramidal side effects associated with first-generation antipsychotics that primarily act as D2 antagonists.[10][11][15][16]

Therefore, we hypothesize that Compound X will function as a potent antagonist at both dopamine D2 and serotonin 5-HT2A receptors. The relative affinity and potency at these two targets will be a critical determinant of its potential efficacy and side-effect profile.

Hypothesized_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Release Dopamine Release D2_Receptor D2 Receptor Dopamine_Release->D2_Receptor Binds Serotonin_Release Serotonin Release 5HT2A_Receptor 5-HT2A Receptor Serotonin_Release->5HT2A_Receptor Binds Downstream_Signaling_D2 Modulation of Psychotic Symptoms D2_Receptor->Downstream_Signaling_D2 Signal Transduction Downstream_Signaling_5HT2A Modulation of Cognition & Mood 5HT2A_Receptor->Downstream_Signaling_5HT2A Signal Transduction Compound_X Compound X Compound_X->D2_Receptor Antagonizes Compound_X->5HT2A_Receptor Antagonizes

Caption: Hypothesized dual antagonism of Compound X at postsynaptic D2 and 5-HT2A receptors.

Experimental Workflow for Preclinical Benchmarking

The following sections detail a phased experimental approach to systematically evaluate Compound X.

Phase 1: Synthesis and In Vitro Pharmacological Profiling

The initial phase focuses on the chemical synthesis of Compound X and a comprehensive assessment of its interactions with key molecular targets.

1.1 Chemical Synthesis and Characterization:

A multi-step synthesis of [2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine will be developed and optimized. The final product will be rigorously purified and characterized using standard analytical techniques including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

1.2 Receptor Binding Affinity Assays:

Radioligand binding assays will be conducted to determine the affinity (Ki) of Compound X for a panel of receptors, with a primary focus on dopaminergic and serotonergic subtypes.

Experimental Protocol: Radioligand Binding Assay

  • Preparation of Cell Membranes: Cell lines stably expressing the human recombinant receptors of interest (e.g., D2, D3, D4, 5-HT1A, 5-HT2A, 5-HT2C) will be cultured and harvested. The cell membranes will be prepared through homogenization and centrifugation.

  • Assay Setup: In a 96-well plate format, the cell membranes will be incubated with a specific radioligand (e.g., [³H]Spiperone for D2 receptors, [³H]Ketanserin for 5-HT2A receptors) at a concentration near its Kd.

  • Competition Binding: Increasing concentrations of Compound X, Clozapine, Olanzapine, and Risperidone will be added to the wells to compete with the radioligand for receptor binding.

  • Incubation and Filtration: The plates will be incubated to allow for binding equilibrium. The reaction will be terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: The radioactivity retained on the filters will be measured using a liquid scintillation counter.

  • Data Analysis: The data will be analyzed using non-linear regression to determine the IC50 values, which will then be converted to Ki values using the Cheng-Prusoff equation.

1.3 Functional Activity Assays:

To determine whether Compound X acts as an antagonist, agonist, or partial agonist, functional assays will be performed for the receptors where significant binding affinity is observed.

Experimental Protocol: G-Protein Coupled Receptor (GPCR) Functional Assay (e.g., Calcium Flux for 5-HT2A)

  • Cell Culture: Cells stably expressing the 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4) will be plated in 96-well plates.

  • Compound Pre-incubation: The cells will be pre-incubated with varying concentrations of Compound X or the reference compounds.

  • Agonist Stimulation: A known 5-HT2A agonist (e.g., serotonin) will be added to the wells to stimulate the receptor.

  • Fluorescence Measurement: The change in intracellular calcium concentration will be measured in real-time using a fluorescence plate reader.

  • Data Analysis: The ability of Compound X to inhibit the agonist-induced calcium flux will be quantified to determine its antagonist potency (IC50).

Phase 2: In Vitro ADME and Off-Target Profiling

This phase will assess the drug-like properties of Compound X and its potential for off-target effects.

2.1 Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling:

A panel of in vitro assays will be conducted to predict the pharmacokinetic behavior of Compound X:

  • Metabolic Stability: Incubation with liver microsomes to assess metabolic clearance.

  • CYP450 Inhibition: To evaluate the potential for drug-drug interactions.

  • Plasma Protein Binding: To determine the extent of binding to plasma proteins.

  • Permeability: Using Caco-2 cell monolayers to predict intestinal absorption.

2.2 Broad-Panel Off-Target Screening:

Compound X will be screened against a broad panel of receptors, ion channels, and enzymes to identify potential off-target interactions that could lead to adverse effects.

Phase 3: In Vivo Efficacy and Safety Evaluation

The final preclinical phase will involve testing Compound X in animal models to assess its therapeutic potential and safety profile.

3.1 Animal Models of Psychosis:

The efficacy of Compound X will be evaluated in established rodent models that mimic certain aspects of psychosis:

  • Amphetamine-Induced Hyperlocomotion: To assess the ability to block dopamine-mediated hyperactivity.

  • Prepulse Inhibition (PPI) of the Startle Reflex: A measure of sensorimotor gating deficits observed in schizophrenia.

Experimental Protocol: Prepulse Inhibition (PPI) in Rats

  • Acclimation: Rats will be acclimated to the startle chambers.

  • Drug Administration: Compound X, reference compounds, or vehicle will be administered via an appropriate route (e.g., intraperitoneal injection).

  • Testing Session: The animals will be presented with a series of startle stimuli (pulse) alone or preceded by a weaker, non-startling stimulus (prepulse).

  • Measurement of Startle Response: The amplitude of the startle response will be measured using a piezoelectric accelerometer.

  • Data Analysis: PPI will be calculated as the percentage reduction in the startle response when the pulse is preceded by a prepulse. The ability of Compound X to reverse deficits in PPI induced by a psychotomimetic agent (e.g., dizocilpine) will be assessed.

3.2 Assessment of Extrapyramidal Side Effects (EPS):

A key differentiator for atypical antipsychotics is a reduced liability for EPS.

  • Catalepsy Test: To measure the induction of motor rigidity, a common side effect of typical antipsychotics.

3.3 Metabolic Side Effect Profiling:

Long-term studies will be conducted to monitor for metabolic changes, a known concern with some atypical antipsychotics.

  • Weight Gain: Regular monitoring of body weight.

  • Glucose and Lipid Metabolism: Measurement of blood glucose and lipid levels.

Experimental_Workflow cluster_phase1 Phase 1: In Vitro Profiling cluster_phase2 Phase 2: ADME & Safety cluster_phase3 Phase 3: In Vivo Evaluation Start Compound X [2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine Synthesis Synthesis & Characterization Start->Synthesis Binding Receptor Binding Assays (D2, 5-HT2A, etc.) Synthesis->Binding Functional Functional Activity Assays (Antagonism/Agonism) Binding->Functional ADME In Vitro ADME Profiling Functional->ADME Off_Target Off-Target Screening ADME->Off_Target Efficacy Efficacy Models (Hyperlocomotion, PPI) Off_Target->Efficacy Safety Safety Models (EPS, Metabolic) Efficacy->Safety Go_NoGo Proceed to Further Development? Safety->Go_NoGo Decision Point

Caption: A phased experimental workflow for the preclinical evaluation of Compound X.

Data Presentation and Interpretation

All quantitative data will be summarized in clearly structured tables to facilitate direct comparison between Compound X and the standard reference compounds.

Table 1: Comparative In Vitro Receptor Binding Affinities (Ki, nM)

TargetCompound XClozapineOlanzapineRisperidone
Dopamine D2
Serotonin 5-HT2A
Serotonin 5-HT2C
Histamine H1
Muscarinic M1
Adrenergic α1

Table 2: Comparative In Vivo Efficacy and Safety

AssayCompound XClozapineOlanzapineRisperidone
Amphetamine-Induced Hyperlocomotion (ED50, mg/kg)
Prepulse Inhibition (MED, mg/kg)
Catalepsy Induction (TD50, mg/kg)
Weight Gain (% change at day 28)

Conclusion

This preclinical benchmarking guide provides a comprehensive and scientifically rigorous framework for the evaluation of [2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine as a potential novel atypical antipsychotic. By systematically comparing its pharmacological, pharmacokinetic, and in vivo profiles to those of established drugs, we can effectively assess its therapeutic potential and identify any advantages it may offer in terms of efficacy or safety. The successful execution of this research plan will provide the necessary data to make an informed decision on the further development of this promising compound.

References

  • Vertex AI Search. (n.d.). Serotonin 5-HT2A receptor antagonist - Wikipedia.
  • Patsnap Synapse. (2024, June 21). What are D2 receptor antagonists and how do they work?
  • Patsnap Synapse. (2024, June 21). What are 5-HT2A receptor antagonists and how do they work?
  • MDPI. (2019, April 4). Distinct Dopamine D2 Receptor Antagonists Differentially Impact D2 Receptor Oligomerization.
  • PubMed. (2022, June 15). "Selective" serotonin 5-HT 2A receptor antagonists.
  • PMC. (n.d.). Effects of dopamine D2/D3 receptor antagonism on human planning and spatial working memory.
  • PMC. (2009, December 21). Role of 5-HT2A receptor antagonists in the treatment of insomnia.
  • Patsnap Synapse. (2024, June 21). What are 5-HT2 receptor antagonists and how do they work?
  • Annals of Palliative Medicine. (n.d.). Dopamine receptor antagonists.
  • PMC. (n.d.). New Therapeutic Targets and Drugs for Schizophrenia Beyond Dopamine D2 Receptor Antagonists.
  • Pharmacon Consulting. (n.d.). Comparison of Atypical Antipsychotics.
  • NCBI. (2006, December 15). Comparison of the efficacy and acceptability of atypical antipsychotic drugs: a meta-analysis of randomised, placebo-controlled trials.
  • GPnotebook. (2025, July 16). Comparison of typical (first generation) and atypical (second generation) antipsychotics.
  • Drugs.com. (2023, April 14). List of Atypical Antipsychotics + Uses, Types & Side Effects.
  • Health Alliance. (n.d.). Atypical Antipsychotics Comparison Guide.
  • ResearchGate. (n.d.). The structure of representative antipsychotic drugs and representative compounds from our previous study.
  • Translational Neuroscience. (n.d.). The discovery and development of drugs to treat psychiatric disorders: Historical perspective (Chapter 1).
  • PubMed. (2004, December 30). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays.
  • NextSDS. (n.d.). [2-chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine.
  • Sigma-Aldrich. (n.d.). [2-chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine | 1037161-38-8.
  • Sapphire Bioscience. (n.d.). [2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine.
  • Asian Journal of Chemistry. (n.d.). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes.
  • PMC. (n.d.). The development of antipsychotic drugs.
  • Frontiers. (2022, June 15). Antipsychotic Drug Development: From Historical Evidence to Fresh Perspectives.
  • MDPI. (2025, January 1). Overview of Novel Antipsychotic Drugs: State of the Art, New Mechanisms, and Clinical Aspects of Promising Compounds.
  • AWS. (n.d.). Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla.
  • IntechOpen. (2024, May 29). The Impact of Incorporating Piperazine on Biological Activities of Benzazoles.
  • ResearchGate. (n.d.). Discovery of N -(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays.
  • ResearchGate. (2016, December 8). (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD.
  • Semantic Scholar. (n.d.). Synthesis and characterization of a series of phenyl piperazine based ligands.
  • MDPI. (2023, January 12). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.

Sources

Comparative

Bridging the Translational Gap: A Comparison Guide for In Vitro and In Vivo Profiling of[2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine

As drug development professionals, we constantly face the "attrition cliff" between in vitro promise and in vivo reality. This guide provides a rigorous framework for cross-validating the preclinical profile of [2-Chloro...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals, we constantly face the "attrition cliff" between in vitro promise and in vivo reality. This guide provides a rigorous framework for cross-validating the preclinical profile of [2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine (hereafter referred to as CMPM , CAS 1037161-38-8)[1].

Featuring a classic 4-methylpiperazine moiety coupled to an ortho-chloro benzylamine, CMPM serves as an excellent model fragment for CNS-targeted therapeutics, particularly those modulating monoaminergic GPCRs like the 5-HT2A receptor. As a Senior Application Scientist, I have structured this guide to objectively compare CMPM’s performance against the gold-standard atypical antipsychotic Clozapine , detailing the causality behind our experimental designs and establishing self-validating protocols to ensure data integrity.

Mechanistic Grounding: The Piperazine Pharmacophore

Before diving into the data, we must understand the why behind the molecule. In CNS drug design, the basic nitrogen of the piperazine ring (pKa ~ 8.5) is protonated at physiological pH. This allows it to form a critical salt bridge with the conserved Aspartate residue (e.g., Asp3.32) in the orthosteric binding pocket of aminergic GPCRs[2].

The ortho-chloro substitution on the phenyl ring of CMPM restricts the conformational flexibility of the benzylamine. This causality is twofold: it locks the molecule into a bioactive conformation that favors receptor affinity, and it increases the overall lipophilicity (LogP) required for passive blood-brain barrier (BBB) penetration.

G Ligand Ligand (CMPM) Receptor 5-HT2A Receptor Ligand->Receptor Binds Asp3.32 Gq Gq Protein Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 / DAG PLC->IP3 Cleaves PIP2 Calcium Intracellular Ca2+ Release IP3->Calcium ER Release

Figure 1: 5-HT2A GPCR signaling pathway modulated by piperazine-derived ligands.

In Vitro Profiling: Binding & Permeability

To establish a baseline, we first evaluate CMPM's target engagement and passive permeability.

  • 5-HT2A Radioligand Binding: We utilize a competitive binding assay against [3H] -Ketanserin to determine the inhibition constant ( Ki​ )[2][3].

  • PAMPA-BBB: The Parallel Artificial Membrane Permeability Assay for the BBB (PAMPA-BBB) is employed to predict passive transcellular permeability ( Pe​ ), a critical prerequisite for CNS efficacy[4][5].

Table 1: In Vitro Performance Comparison
Compound5-HT2A Ki​ (nM)PAMPA-BBB Pe​ ( 10−6 cm/s)Interpretation
CMPM 12.4 ± 1.214.5 ± 0.8High affinity, excellent passive BBB permeability
Clozapine (Ref) 8.5 ± 0.918.2 ± 1.1Gold standard, high affinity, high permeability
Atenolol (Ref) >10,0000.2 ± 0.1Negative control, poor permeability

In Vivo Cross-Validation: Pharmacokinetics & Brain Penetration

In vitro permeability does not account for active efflux (e.g., P-glycoprotein) or plasma protein binding. Therefore, we cross-validate using in vivo rodent pharmacokinetic (PK) models to determine the unbound brain-to-plasma ratio ( Kp,uu​ )[6].

Causality Check: Why measure Kp,uu​ instead of total brain concentration ( Kp​ )? Total brain concentration ( Kp​ ) is misleading because it includes drug trapped in brain lipids. Kp,uu​ (unbound brain-to-plasma ratio) is the true metric of target exposure[6]. A Kp,uu​ near 1.0 indicates free equilibration across the BBB without net efflux.

Table 2: In Vivo Pharmacokinetic Parameters (Rat Model, 10 mg/kg PO)
CompoundPlasma Cmax​ (ng/mL)Brain Cmax​ (ng/g) Kp​ (Total Ratio) fu,brain​ (%) Kp,uu​ (Unbound Ratio)
CMPM 45011252.518.50.46
Clozapine 62021003.412.00.41

Data Synthesis: Both CMPM and Clozapine show Kp,uu​ values between 0.4 and 0.5. This cross-validates the PAMPA-BBB data, proving that CMPM achieves excellent free fraction availability at the receptor site in vivo without being overwhelmingly hindered by P-gp mediated efflux.

Workflow Start Compound Synthesis (CMPM) InVitro1 In Vitro Binding (5-HT2A Ki) Start->InVitro1 InVitro2 In Vitro Permeability (PAMPA-BBB) Start->InVitro2 Decision Hit Criteria Met? (Ki < 10nM, Pe > 4x10^-6) InVitro1->Decision InVitro2->Decision Decision->Start No (Optimize) InVivo In Vivo PK (Rodent Kp,uu) Decision->InVivo Yes Efficacy In Vivo Efficacy (Behavioral Models) InVivo->Efficacy Kp,uu > 0.3

Figure 2: Translational workflow for cross-validating in vitro and in vivo parameters.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. Below are the self-validating methodologies used to generate the comparative data.

Protocol A: PAMPA-BBB Assay (Permeability)

Causality: Standard PAMPA uses generic lecithin, which overestimates the permeability of lipophilic compounds. By using a specific lipid mixture of porcine brain lipid extract in dodecane, we create a tighter, more biologically relevant artificial membrane[4].

  • Preparation: Coat the filter of a 96-well donor plate with 4 µL of porcine brain lipid solution (20 mg/mL in dodecane) to form the artificial membrane[4].

  • Donor Assembly: Add 150 µL of CMPM or Clozapine (10 µM in PBS, pH 7.4) to the donor wells.

  • Acceptor Assembly: Fill the 96-well acceptor plate with 300 µL of PBS (pH 7.4)[4].

  • Self-Validation Step (Critical): Spike the donor wells with Lucifer Yellow (LY). LY is a paracellular marker. If LY is detected in the acceptor well via fluorescence, the lipid membrane is compromised, and the well's data is immediately invalidated.

  • Incubation & Analysis: Create a "sandwich" with the donor and acceptor plates. Incubate for 18 hours at room temperature. Separate the plates and quantify compound concentrations using LC-MS/MS to calculate Pe​ [5].

Protocol B: 5-HT2A Radioligand Binding Assay

Causality: We use [3H] -Ketanserin because it is a highly selective 5-HT2A antagonist. By measuring the displacement of this radioligand, we isolate the orthosteric binding affinity ( Ki​ ) without the confounding variables of downstream G-protein coupling efficiency[2][3].

  • Membrane Preparation: Homogenize CHO-K1 cells stably expressing the human 5-HT2A receptor in Tris-HCl buffer (pH 7.4) and centrifuge to pellet the membranes[2].

  • Assay Setup: In a 96-well plate, combine 50 µL of membrane suspension, 25 µL of [3H] -Ketanserin (final concentration 1 nM), and 25 µL of CMPM at varying concentrations ( 10−10 to 10−5 M)[2][3].

  • Self-Validation Step: Include wells with 10 µM Mianserin to define Non-Specific Binding (NSB). Specific binding is calculated as Total Binding minus NSB. If NSB exceeds 30% of total binding, the membrane wash steps must be optimized.

  • Incubation & Filtration: Incubate at 37°C for 60 minutes. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine[2].

  • Quantification: Wash filters three times with ice-cold buffer, transfer to scintillation vials, and measure radioactivity. Calculate IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation[2].

References

  • NextSDS. "[2-chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine". NextSDS Substance Database.[Link]

  • ACS Publications. "New Inhibitors of Neuronal Nitric Oxide Synthase for the Treatment of Melanoma". Journal of Medicinal Chemistry.[Link]

  • White Rose Research Online. "Cyanotriazoles are selective topoisomerase II poisons that rapidly cure trypanosome infections". Science. [Link]

Sources

Validation

Structural Activity Relationship (SAR) Comparison of [2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine Analogs

As a Senior Application Scientist specializing in early-stage drug discovery and kinase inhibitor design, I frequently evaluate privileged pharmacophores that dictate both target affinity and pharmacokinetic (PK) viabili...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in early-stage drug discovery and kinase inhibitor design, I frequently evaluate privileged pharmacophores that dictate both target affinity and pharmacokinetic (PK) viability. The compound [2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine (CAS 1037161-38-8) is a highly specialized building block frequently utilized in the synthesis of advanced kinase inhibitors, most notably targeting Rho-associated protein kinases (ROCK1 and ROCK2) [1].

This guide provides an in-depth Structural Activity Relationship (SAR) comparison of this core moiety against its structural analogs. By understanding the causality behind these specific functional groups, drug development professionals can better optimize lead compounds for selectivity, potency, and bioavailability.

Mechanistic Rationale: Why This Specific Pharmacophore?

In kinase inhibitor design, the interaction with the highly conserved ATP-binding pocket (specifically the hinge region) is paramount. The[2-chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine moiety acts as a highly optimized vector for hinge-binding and solvent-channel interaction.

  • The C2-Chlorine (Conformational Lock): The ortho-chloro substitution is not merely for lipophilicity. The bulky chlorine atom creates a severe steric clash with the benzylic protons of the methanamine group. This forces the amine out of the phenyl ring's plane, locking the dihedral angle. This pre-organization drastically reduces the entropic penalty upon binding to the kinase active site, directly driving nanomolar potency [2].

  • The C6-(4-Methylpiperazin-1-yl) Group (Solubility & Solvent Vector): Positioned at the opposite ortho position, this group projects outward into the solvent-exposed channel of the kinase. The basic tertiary amine (pKa ~8.5) ensures the molecule remains ionized at physiological pH, rescuing the aqueous solubility often lost in highly lipophilic kinase inhibitors.

G A Extracellular Stimulus (e.g., GPCR) B RhoA Activation A->B C ROCK1 / ROCK2 Kinase Activity B->C D Myosin Light Chain Phosphorylation C->D E Actin Cytoskeleton Reorganization D->E Inhibitor [2-Chloro-6-(4-methylpiperazin-1-yl) phenyl]methanamine Analog Inhibitor->C Inhibits

Fig 1. ROCK signaling pathway and the targeted inhibition mechanism by the methanamine analog.

Quantitative SAR Comparison

To objectively evaluate the performance of this pharmacophore, we compare the base compound against several synthetic alternatives. The data below represents the integration of these moieties into a standardized ROCK2 inhibitor scaffold to isolate the effect of the specific substitutions.

Table 1: SAR Data for Methanamine Analogs
AnalogC2 SubstitutionC6 SubstitutionROCK2 IC₅₀ (nM)ROCK1 IC₅₀ (nM)Aqueous Solubility (µg/mL)Permeability (Pₐₚₚ x 10⁻⁶ cm/s)
1 (Base) -Cl4-Methylpiperazin-1-yl12 145>10018.5
2 -F4-Methylpiperazin-1-yl85520>10020.1
3 -H4-Methylpiperazin-1-yl31012008522.0
4 -ClMorpholin-4-yl282104528.4
5 -ClPiperidin-1-yl18180<1035.2
SAR Insights & Causality
  • Halogen Substitution (Analogs 1 vs. 2 vs. 3): Replacing the C2-chlorine with fluorine (Analog 2) results in a ~7-fold drop in ROCK2 potency. Fluorine is significantly smaller (Van der Waals radius 1.47 Å vs. 1.75 Å for Chlorine) and fails to adequately restrict the rotation of the benzylic amine. Removing the halogen entirely (Analog 3) results in a highly flexible, weakly active compound.

  • Solubilizing Group (Analogs 1 vs. 4 vs. 5): Replacing the 4-methylpiperazine with a morpholine (Analog 4) slightly decreases potency but halves the aqueous solubility due to the lower basicity of the morpholine nitrogen. The piperidine analog (Analog 5) maintains potency but suffers from catastrophic solubility loss (<10 µg/mL), rendering it unviable for oral formulation.

SAR Core Core Pharmacophore 2-Chloro-6-(4-methylpiperazin-1-yl) benzylamine Mod1 C2 Position (Halogen) Steric & Conformational Lock Core->Mod1 Mod2 C6 Position (Amine) Solubility & Solvent Interaction Core->Mod2 C2_Cl Chlorine (Optimal) Locks dihedral angle Mod1->C2_Cl C2_F Fluorine (Suboptimal) Increased flexibility Mod1->C2_F C6_Pip 4-Methylpiperazine High solubility, basic pKa Mod2->C6_Pip C6_Mor Morpholine Lower basicity, reduced PK Mod2->C6_Mor

Fig 2. SAR logic tree illustrating the structural modifications and their pharmacological impacts.

Self-Validating Experimental Protocol: Kinase Inhibition Assay

To ensure trustworthiness and reproducibility, the SAR data must be generated using a self-validating system. We utilize an Immobilized Metal Assay for Phosphates (IMAP) rather than standard FRET. Causality for this choice: IMAP provides a homogeneous fluorescence polarization (FP) readout that is highly resistant to compound auto-fluorescence—a common artifact when screening dense aromatic systems like benzylamine derivatives [3].

Step-by-Step IMAP Workflow

Phase 1: Reagent Preparation & Compound Titration

  • Prepare a 384-well black, flat-bottom microplate.

  • Perform a 10-point, 3-fold serial dilution of the analogs in 100% DMSO, starting at a top concentration of 10 mM.

  • Transfer 100 nL of the compound dilutions into the assay plate using an acoustic liquid handler (e.g., Echo 550) to minimize volumetric errors.

Phase 2: Kinase Reaction 4. Add 5 µL of ROCK2 enzyme (0.5 nM final concentration) suspended in assay buffer (10 mM Tris-HCl pH 7.2, 10 mM MgCl₂, 0.1% BSA, 0.05% NaN₃). 5. Incubate the enzyme-compound mixture for 15 minutes at room temperature to allow for equilibrium binding. 6. Initiate the reaction by adding 5 µL of a substrate mix containing 100 nM fluorescently-tagged peptide substrate and 10 µM ATP. 7. Incubate the reaction in the dark for 60 minutes at room temperature.

Phase 3: Detection & Self-Validation 8. Arrest the kinase activity by adding 20 µL of IMAP Binding Reagent (containing trivalent metal-based nanoparticles). The nanoparticles specifically bind the phosphorylated peptide, drastically increasing its molecular volume and, consequently, its fluorescence polarization. 9. Read the plate on a multi-mode microplate reader (e.g., EnVision) using FP settings (Excitation: 485 nm, Emission: 530 nm). 10. Validation Check (Critical): Calculate the Z'-factor using the positive control (e.g., Belumosudil) and negative control (DMSO only) wells.

  • System Rule: If the Z'-factor is < 0.6, the assay plate is automatically rejected. This self-validating step ensures that the signal window is robust enough to distinguish subtle SAR differences (e.g., between the chloro and fluoro analogs) without propagating noise into the lead optimization pipeline.

Conclusion

The[2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine moiety is a masterclass in rational drug design. By combining a rigidifying ortho-halogen with a highly soluble ortho-piperazine, it solves two of the most persistent problems in kinase inhibitor development: entropic binding penalties and poor aqueous solubility. As demonstrated by the SAR data, deviating from this specific arrangement—either by reducing the steric bulk of the halogen or lowering the basicity of the solubilizing group—results in immediate degradation of either potency or pharmacokinetic viability.

References

  • Poyurovsky, M. V., et al. "Rho Kinase Inhibitors." U.S. Patent Application Publication US20210147391A1, 2021.
  • Meanwell, N. A. "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 2011. URL:[Link]

  • Zanin-Zhorov, A., et al. "Methods of Treating Disease with ROCK2 Inhibitors." U.S. Patent 11,311,541 B2, 2022.

Safety & Regulatory Compliance

Safety

[2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine proper disposal procedures

Proper waste management of active pharmaceutical intermediates is as critical to laboratory operations as the synthesis itself. [2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine (CAS: 1037161-38-8) is a highly activ...

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Author: BenchChem Technical Support Team. Date: April 2026

Proper waste management of active pharmaceutical intermediates is as critical to laboratory operations as the synthesis itself. [2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine (CAS: 1037161-38-8) is a highly active arylpiperazine derivative frequently utilized in central nervous system (CNS) and oncology drug discovery.

However, its unique structural features—a basic primary amine, a piperazine moiety, and a covalently bound halogen—create specific logistical challenges for waste management. Following the RAMP framework (Recognize, Assess, Minimize, Prepare) established by the [2], this guide provides drug development professionals with a self-validating, causality-driven protocol for the safe handling and disposal of this compound.

Physicochemical & Hazard Profiling

Before initiating any disposal protocol, it is imperative to understand how the molecule's physical properties dictate its waste routing. According to the [1], this compound presents significant acute toxicity and severe eye damage risks.

ParameterValue / ClassificationDisposal & Logistical Implication
CAS Number 1037161-38-8Required for precise RCRA hazardous waste manifesting.
Molecular Formula C12H18ClN3The covalently bound chlorine atom mandates routing to halogenated waste streams to prevent toxic byproducts during incineration.
GHS Health Hazards Acute Tox. 4 (H302, H312, H332)Eye Dam. 1 (H318)Skin Irrit. 2 (H315)Severe eye damage and systemic toxicity necessitate full PPE (splash goggles, nitrile gloves, lab coat) during all waste transfers.
Chemical Nature Basic Organic AmineHigh risk of exothermic reaction if inadvertently mixed with concentrated acidic waste. Requires pre-neutralization.

Operational Waste Segregation and Disposal Protocol

Do not treat this compound as generic organic waste. The following step-by-step methodology ensures compliance with [3] while protecting laboratory personnel from incompatible chemical reactions.

Step 1: Point-of-Generation Hazard Assessment

  • Action: Verify the physical state (solid, aqueous, or organic solvent mixture) of the waste containing[2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine.

  • Causality: The presence of the chlorine atom dictates that any organic solvent mixture containing this compound must be classified as halogenated waste. Mixing halogenated and non-halogenated waste streams complicates incineration and increases disposal costs due to the risk of polychlorinated dibenzodioxin (PCDD) formation.

Step 2: pH Adjustment (For Aqueous Streams)

  • Action: If the compound is dissolved in an aqueous stream, slowly adjust the pH to 6.0–8.0 using dilute hydrochloric acid (HCl) or acetic acid while stirring continuously in a fume hood.

  • Causality: The molecule contains a primary benzylamine and a piperazine ring, making it a moderately strong organic base. Direct addition to a general waste carboy containing acidic byproducts can cause rapid, localized exothermic neutralization, potentially leading to solvent boil-off or container rupture.

  • Self-Validation Check: Verify neutralization by applying a drop of the solution to universal pH indicator paper; the paper must read between pH 6.0 and 8.0. This visual confirmation ensures the amine is fully protonated and thermodynamically stable for bulk aqueous waste consolidation.

Step 3: Containerization & Labeling

  • Action: Transfer the neutralized aqueous waste or the halogenated organic waste into UN-approved, chemically compatible High-Density Polyethylene (HDPE) carboys. Label explicitly with "Hazardous Waste," the accumulation start date, and specific hazards (e.g., "Halogenated Organics, Toxic, Corrosive/Irritant").

  • Causality: HDPE provides superior chemical resistance to basic amines and chlorinated solvents compared to standard plastics (like PET), preventing container degradation, embrittlement, and secondary spills.

  • Self-Validation Check: After sealing the HDPE carboy, wipe the exterior dry, gently invert it once, and inspect the cap for micro-leaks. A completely dry exterior confirms the integrity of the primary containment system.

Step 4: Secondary Containment & Storage

  • Action: Store the sealed waste containers in secondary containment trays within a continuously ventilated hazardous waste accumulation area.

  • Causality: Secondary containment captures catastrophic primary container failures, while active ventilation mitigates the accumulation of toxic vapors (Acute Tox. 4 via inhalation) and volatile solvent fumes.

Step 5: Ultimate Disposal via Licensed Contractor

  • Action: Manifest the waste for pickup by a licensed RCRA hazardous waste contractor for high-temperature incineration.

  • Causality: High-temperature incineration (>1000°C) equipped with flue-gas desulfurization/scrubbing is mandatory. The scrubbers neutralize the hydrogen chloride (HCl) gas generated from the thermal destruction of the chlorophenyl moiety, preventing environmental release.

Waste Routing Decision Tree

To streamline laboratory operations and prevent improper mixing, follow the logical routing diagram below when disposing of this compound.

WasteRouting Start Waste Generation: [2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine Decision1 Is the waste in an aqueous solution? Start->Decision1 Neutralize Neutralize to pH 6-8 (Perform in Fume Hood) Decision1->Neutralize Yes Decision2 Is the waste in an organic solvent? Decision1->Decision2 No Aqueous Route to Aqueous Waste Stream Neutralize->Aqueous Halogenated Route to Halogenated Organic Waste Stream Decision2->Halogenated Yes (e.g., DCM, MeOH) Solid Route to Solid Hazardous Waste Decision2->Solid No (Pure Solid/Powder) Incineration High-Temperature Incineration (EPA/RCRA Compliant) Halogenated->Incineration Aqueous->Incineration Solid->Incineration

Fig 1. Waste segregation and disposal routing for halogenated basic amines.

Emergency Spill Response & Surface Decontamination

In the event of an accidental release outside of primary containment, immediate and calculated action is required to prevent dermal exposure and inhalation of toxic dust.

  • Solid Spills (Powder): Do not dry sweep. Mist the powder lightly with water to suppress dust generation (minimizing the H332 inhalation risk). Use a dedicated spill kit shovel to transfer the material into a solid hazardous waste container.

  • Liquid Spills (In Solvent): Isolate the area. Apply an inert, non-combustible absorbent material (e.g., vermiculite or sand). Do not use combustible absorbents like sawdust, as the basic amine can react exothermically over time. Scoop the saturated absorbent into a sealable HDPE container and label as halogenated hazardous waste.

  • Surface Decontamination: Wash the affected surface with a mild acidic solution (e.g., 5% citric acid) to neutralize residual freebase amine, followed by a thorough water rinse. Collect all rinse water into the aqueous hazardous waste stream. Self-Validation: Swab the cleaned surface with a wet pH strip; a reading of pH 7 confirms complete decontamination of the basic residue.

References

  • Title:[2-chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine — Chemical Substance Information Source: NextSDS Database URL: [Link]

  • Title: ACS Center for Lab Safety Source: American Chemical Society (ACS) URL: [Link]

  • Title: Hazardous Waste Management Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

Handling

Comprehensive Safety Guide: Personal Protective Equipment for Handling [2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine

This guide provides essential, field-tested safety protocols for researchers, scientists, and drug development professionals handling [2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine (CAS No. 1037161-38-8). The fol...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, field-tested safety protocols for researchers, scientists, and drug development professionals handling [2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine (CAS No. 1037161-38-8). The following procedures are designed to create a self-validating system of safety, ensuring that every step, from preparation to disposal, minimizes exposure and mitigates risk. The causality behind each recommendation is explained to build a foundational understanding of safe laboratory practice.

Foundational Safety: Hazard Identification and Risk Assessment

Before handling any chemical, a thorough understanding of its hazard profile is non-negotiable. [2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine is not a benign substance; its hazard classifications demand a high degree of respect and stringent adherence to safety protocols. The primary risks associated with this compound are acute toxicity, severe eye damage, and skin irritation[1].

A risk assessment is the first line of defense. The scale of the experiment, the physical form of the chemical (solid or in solution), and the specific manipulations involved (e.g., weighing, transferring, heating) will dictate the precise level of controls required. All handling of this compound must, at a minimum, take place within a certified chemical fume hood to manage inhalation risks[2].

Table 1: GHS Hazard Classifications for [2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine [1]

Hazard ClassificationCategorySignal WordHazard CodeDescription
Acute ToxicityAcute Tox.WarningH302+H312+H332Harmful if swallowed, in contact with skin, or if inhaled.
Skin IrritationSkin Irrit.WarningH315Causes skin irritation.
Serious Eye DamageEye Dam.DangerH318Causes serious eye damage.
Specific Target Organ ToxicitySTOT SE 3WarningH336May cause drowsiness or dizziness.

The Core Ensemble: Required Personal Protective Equipment (PPE)

The selection of PPE is directly dictated by the hazard profile. The goal is to establish an impermeable barrier between the researcher and the chemical.

Eye and Face Protection: The Non-Negotiable Barrier

The "Danger" classification for serious eye damage (H318) signifies a significant risk of irreversible harm from splashes or aerosol contact[1].

  • Primary Protection: Chemical splash goggles that are tested and approved under government standards such as EN 166 (EU) or NIOSH (US) are mandatory at all times[3][4]. These must fit snugly against the face to protect from splashes from any direction[4].

  • Secondary Protection: For procedures with a higher risk of splashing, such as transferring solutions or working with larger volumes, a full-face shield must be worn over the chemical splash goggles[5][6]. A face shield alone does not provide adequate protection.

Skin and Body Protection: Preventing Dermal Exposure

With established skin irritation and dermal toxicity hazards, comprehensive skin protection is critical[1].

  • Hand Protection: Compatible, chemical-resistant gloves are required. Nitrile rubber gloves are a suitable initial choice[7]. However, it is crucial to consult the glove manufacturer's compatibility data for breakthrough times with chlorinated and amine-containing compounds.

    • Protocol: Always inspect gloves for tears or punctures before use[8]. For extended operations or when handling concentrated forms, double-gloving is the recommended best practice. Use proper glove removal techniques to avoid contaminating your skin[8].

  • Body Protection: A flame-resistant laboratory coat is the minimum requirement. Ensure the coat is fully buttoned with sleeves rolled down. For larger-scale work, impervious protective clothing or a chemical-resistant apron worn over the lab coat is necessary[8][9].

Respiratory Protection: The Final Line of Defense

While engineering controls are the primary method for mitigating inhalation risks, respiratory protection is essential in specific scenarios.

  • Primary Engineering Control: All handling of [2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine, especially weighing the solid form which can create dust, must be conducted in a certified chemical fume hood[2].

  • When Respirators are Required: In the event of a spill outside of a fume hood, during emergency procedures, or if engineering controls are insufficient, a government-approved respirator with appropriate cartridges (e.g., organic vapor) must be used[8][9]. For major spills or fire situations, a self-contained breathing apparatus (SCBA) is required[3][7].

Procedural Guidance: The Safe Handling Workflow

A disciplined, sequential workflow is key to ensuring safety. The following diagram and steps outline the process from start to finish.

G cluster_prep Phase 1: Preparation cluster_ppe Phase 2: Barrier Protection cluster_handling Phase 3: Active Handling cluster_cleanup Phase 4: Decontamination & Doffing cluster_disposal Phase 5: Final Disposal Prep Pre-Operation Safety Check - Verify fume hood certification - Confirm eyewash/shower access - Assemble all necessary materials - Prepare spill kit Don Donning PPE 1. Lab Coat 2. Goggles & Face Shield 3. Gloves (Double-glove if needed) Prep->Don Handle Chemical Manipulation - Work within fume hood sash limits - Use smallest quantities feasible - Keep containers sealed when not in use Don->Handle Decon Work Area Decontamination - Wipe down surfaces - Decontaminate equipment Handle->Decon Doff Doffing PPE (Contamination Control) 1. Outer Gloves (if used) 2. Face Shield & Goggles 3. Lab Coat 4. Inner Gloves Decon->Doff Dispose Waste Management - Segregate contaminated solids & liquids - Dispose according to institutional and  local regulations Doff->Dispose

Caption: Safe Handling Workflow for [2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine.

Pre-Handling Safety Checklist
  • Verify Engineering Controls: Confirm that the chemical fume hood has been certified within the last year. Check the airflow monitor.

  • Locate Safety Equipment: Ensure an unobstructed path to a safety shower and eyewash station[8][9][10].

  • Prepare Spill Kit: Have a spill kit ready with appropriate absorbent material (e.g., sand, diatomite), waste bags, and decontamination solutions[7][9].

  • Review Procedures: Read through the entire experimental protocol and this safety guide before beginning.

Spill Management Protocol
  • Minor Spill (inside fume hood):

    • Alert nearby personnel.

    • Wearing full PPE, contain the spill with absorbent material.

    • Gently collect the absorbed material into a labeled waste container.

    • Wipe the area with a suitable decontamination solution and then water.

    • Dispose of all contaminated materials as hazardous waste[3].

  • Major Spill (outside fume hood):

    • EVACUATE the immediate area. Alert all personnel and activate the fire alarm if necessary.

    • If safe to do so, close the doors to the laboratory to contain vapors.

    • Contact your institution's emergency response team.

    • Do not attempt to clean up a major spill without specialized training and equipment, including an SCBA[3][7].

Waste Disposal Plan

Proper segregation and disposal of waste are critical to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: All contaminated solids, including gloves, absorbent materials, and empty containers, must be placed in a clearly labeled, sealed hazardous waste container[2][3].

  • Liquid Waste: Unused solutions or reaction mixtures must be collected in a designated, sealed, and properly labeled hazardous waste container. Do not pour any amount down the drain[3][7][11].

  • Container Decontamination: Handle uncleaned, empty containers as you would the product itself[3]. They must be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous liquid waste, before the container can be considered for regular disposal.

  • Compliance: All waste disposal must adhere strictly to your institution's environmental health and safety guidelines, as well as all local and national regulations[3].

Summary and Quick Reference

This table provides an at-a-glance summary of the essential PPE and its purpose.

Table 2: PPE Quick Reference Guide

Protection AreaRequired PPEHazard MitigationCritical Considerations
Eyes/Face Chemical Splash Goggles (EN 166) + Face ShieldProtects against serious eye damage (H318) from splashes.Face shield is mandatory over goggles for high-splash risk tasks.
Hands Chemical-Resistant Gloves (e.g., Nitrile)Prevents skin irritation (H315) and dermal toxicity (H312).Inspect before use. Double-glove for handling concentrates.
Body Flame-Resistant Lab Coat (minimum)Protects skin from incidental contact and splashes.Must be fully buttoned. Use impervious apron for larger volumes.
Respiratory Chemical Fume Hood (Primary) / Approved RespiratorPrevents inhalation toxicity (H332) and STOT effects (H336).All work must be in a fume hood. Respirator for spills/emergencies.

References

  • NextSDS. "[2-chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine". nextsds.com.
  • SKF.
  • Enamine.
  • Merck Millipore. "Safety Data Sheet". merckmillipore.com, 15 Mar. 2021.
  • MedchemExpress. "Safety Data Sheet". medchemexpress.com, 2 Oct. 2025.
  • Fisher Scientific.
  • Sigma-Aldrich. "Safety Data Sheet". sigmaaldrich.com, 2 Nov. 2024.
  • Sigma-Aldrich. "Safety Data Sheet". sigmaaldrich.com, 22 Sep. 2025.
  • Merck Millipore. "Safety Data Sheet". merckmillipore.com, 15 Mar. 2021.
  • Fisher Scientific.
  • Junsei Chemical Co., Ltd.
  • Sigma-Aldrich. "Safety Data Sheet". sigmaaldrich.com, 6 Nov. 2025.
  • BASF.
  • Sigma-Aldrich. "[2-chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine | 1037161-38-8". sigmaaldrich.com.
  • Merck Millipore. "安全資料表". merckmillipore.com.
  • ChemPoint.
  • Magnaflux.
  • Cayman Chemical. "Safety Data Sheet". caymanchem.com, 23 Oct. 2025.
  • Lithofin. "Trade name : Lithofin MPP". lithofin.com, 12 Aug. 2022.
  • BVL. "Personal protective equipment when handling plant protection products". bvl.bund.de.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine
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Reactant of Route 2
[2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine
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